Sarmentogenin
Description
Structure
3D Structure
Properties
CAS No. |
76-28-8 |
|---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-20(21)18(25)11-22(2)16(6-8-23(17,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18-,20-,21+,22-,23+/m1/s1 |
InChI Key |
FLMSQRUGSHIKCT-DDZQJACLSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Sarmentogenin: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentogenin, a cardenolide of significant interest, has a rich history intertwined with the development of steroidal anti-inflammatory drugs. This technical guide provides an in-depth exploration of its natural origins, the historical context of its discovery, and its molecular interactions. Quantitative data on its prevalence in various plant species are presented, alongside detailed experimental protocols for its extraction and isolation. Furthermore, the guide elucidates the signaling pathways modulated by this compound and related cardiac glycosides, offering valuable insights for researchers in pharmacology and drug development.
Introduction
This compound is a naturally occurring cardenolide, a class of steroid derivatives known for their potent effects on cardiac tissue. Its molecular structure features a steroid nucleus with hydroxyl groups at the 3β, 11α, and 14β positions, and an unsaturated lactone ring at C-17. This seemingly subtle molecular architecture belies a fascinating history and a range of biological activities that continue to attract scientific inquiry.
Historically, the quest for this compound was driven by the urgent need for a precursor to synthesize cortisone, a revolutionary anti-inflammatory steroid. This pursuit in the mid-20th century led to extensive phytochemical investigations of various plant species, ultimately revealing the natural reservoirs of this valuable compound.
This guide aims to provide a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery. It consolidates information on the natural sources of this compound, details its discovery, presents quantitative data, outlines experimental methodologies, and visualizes its known signaling pathways.
Natural Sources of this compound
This compound is primarily found in a variety of plant species, often as a glycoside, where one or more sugar moieties are attached to the steroid core. The aglycone, this compound itself, can be liberated through hydrolysis of these glycosides. The principal plant sources identified to date are detailed below.
Strophanthus Species
The genus Strophanthus, belonging to the Apocynaceae family, is a prominent source of this compound. Specifically, the seeds of Strophanthus sarmentosus have been a key subject of phytochemical research.[1][2] This species is native to tropical regions of Africa and has a history of use in traditional medicine.[1][2] While the presence of this compound in S. sarmentosus is well-documented, quantitative data on its yield is often variable and dependent on the specific chemotype and geographical origin of the plant material.[1]
Convallaria majalis (Lily of the Valley)
Convallaria majalis, commonly known as Lily of the Valley, is another significant natural source of this compound, where it exists in glycosidic forms.[2][3][4][5][6] This plant, from the Asparagaceae family, contains a complex mixture of cardenolides, and this compound-derived glycosides such as rhodexin A and rhodexosid have been isolated from its leaves and rhizomes.[3][7]
Other Documented Sources
Besides Strophanthus and Convallaria, this compound and its glycosides have been reported in other plant genera, including:
-
Mallotus nudiflorus : This plant has been identified as a source of this compound.
-
Rohdea japonica : The glycoside rhodexin A, from which this compound can be derived, was first isolated from this plant.
The Discovery of this compound: A Quest for Cortisone
The discovery of this compound is a compelling chapter in the history of medicine, intricately linked to the development of cortisone. In the late 1940s and early 1950s, the remarkable anti-inflammatory properties of cortisone were discovered, leading to a Nobel Prize for Philip Hench, Edward Kendall, and Tadeus Reichstein in 1950.[5][6][8] However, the production of cortisone was initially complex and expensive.
This sparked a global search for a readily available natural precursor that could be chemically converted to cortisone. This compound, with its 11α-hydroxyl group, emerged as a prime candidate for this conversion. This specific structural feature was crucial, as the introduction of an oxygen function at the C-11 position of the steroid nucleus was a key challenge in the synthesis of cortisone.[8][9]
The research efforts of scientists like Tadeus Reichstein were pivotal in the investigation of glycosides from Strophanthus species, which ultimately led to the isolation and characterization of this compound.[10] This discovery not only provided a potential pathway to cortisone but also expanded the understanding of cardenolide chemistry and its distribution in the plant kingdom.
Quantitative Analysis of this compound in Natural Sources
Precise quantification of this compound in plant materials is essential for assessing the viability of a natural source for commercial extraction. The concentration of cardenolides can fluctuate based on factors such as the plant's genetic makeup, geographical location, time of harvest, and the specific plant part being analyzed.
| Plant Species | Plant Part | Compound | Reported Yield/Content | Citation(s) |
| Strophanthus kombe | Seeds | Total Cardiac Glycosides | 8-10% | [11] |
| Strophanthus hispidus | Seeds | Total Cardiac Glycosides | 8-10% | [11] |
| Convallaria majalis | Leaves | Lokundjoside | Ranges from 1% to 25% of total cardiac glycosides | [4][5] |
| Convallaria majalis | Leaves | Convallatoxin | Constitutes 4% to 24% of total cardiac glycosides | [4][5] |
Note: Specific yield data for this compound from these sources remains largely unpublished in readily accessible literature. The data presented for related compounds provides a general indication of cardenolide content in these plants.
Experimental Protocols: Extraction and Isolation
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, purification, and in the case of glycosides, hydrolysis. The following protocols are generalized from methodologies described in the literature.
General Extraction of Cardenolides from Plant Material
This protocol outlines a general procedure for the extraction of a broad range of cardenolides from plant tissues.
-
Preparation of Plant Material : The plant material (e.g., seeds, leaves) is first dried to a constant weight and then finely ground to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol. This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.
-
Solvent Removal : The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
-
Fractionation : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach involves partitioning between a methanol-water mixture and a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The more polar fraction containing the glycosides is retained.
Chromatographic Purification of this compound Glycosides
Following initial extraction and fractionation, chromatographic techniques are employed for the purification of specific this compound glycosides.
-
Column Chromatography : The enriched glycoside fraction is subjected to column chromatography using a stationary phase such as silica gel or a porous polymer resin (e.g., Diaion HP-20).[12]
-
Elution Gradient : A gradient of solvents with increasing polarity is used to elute the compounds from the column. The composition of the mobile phase is carefully selected to achieve separation of the different glycosides.
-
Further Purification : Fractions containing the desired glycosides, as identified by techniques like Thin Layer Chromatography (TLC), are often subjected to further purification using methods like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compounds.[12]
Hydrolysis of Glycosides to Obtain this compound
To obtain the aglycone this compound, the purified glycosides must be hydrolyzed.
-
Acid Hydrolysis : The purified glycoside is dissolved in a suitable solvent (e.g., aqueous methanol or dioxane) and treated with a dilute acid (e.g., hydrochloric acid or sulfuric acid). The mixture is then heated for a specific period to cleave the glycosidic bonds.[12]
-
Work-up : After cooling, the reaction mixture is neutralized, and the aglycone (this compound) is extracted with an organic solvent like chloroform or ethyl acetate.
-
Purification of Aglycone : The extracted aglycone is then purified using chromatographic techniques, such as column chromatography or preparative TLC, to yield pure this compound.
Signaling Pathways of Cardiac Glycosides
This compound, as a cardiac glycoside, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. This inhibition triggers a cascade of downstream signaling events.
The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. In cardiac muscle cells, this increase in intracellular calcium enhances the force of contraction, which is the basis for the therapeutic use of cardiac glycosides in heart failure.
Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of cardiac glycosides can initiate a series of protein-protein interactions that activate various intracellular signaling pathways, often independently of changes in ion concentrations. These include:
-
Src Kinase Activation : The Na+/K+-ATPase is associated with the non-receptor tyrosine kinase Src. Binding of a cardiac glycoside can lead to the activation of Src.
-
EGFR Transactivation : Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).
-
Downstream Pathways : The activation of EGFR can trigger downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
These signaling pathways are involved in regulating a wide range of cellular processes, including cell growth, proliferation, and apoptosis. The modulation of these pathways by cardiac glycosides is an active area of research for their potential application in cancer therapy.
Caption: Signaling cascade initiated by this compound.
Conclusion
This compound remains a molecule of considerable scientific interest, from its historical role as a potential precursor for cortisone synthesis to its ongoing investigation as a modulator of critical cellular signaling pathways. This guide has provided a detailed overview of its natural sources, the narrative of its discovery, available quantitative data, and generalized protocols for its isolation. The elucidation of its interaction with the Na+/K+-ATPase and the subsequent activation of downstream signaling cascades underscores its potential for further pharmacological development. It is anticipated that continued research into this compound and other cardenolides will unveil new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. ffhdj.com [ffhdj.com]
- 3. [this compound-glycosides in Convallaria majalis L. Isolation of rhodexin A and rhodexosid. 10. Study on Convallaria glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [New cardenolides from Convallaria majalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ffhdj.com [ffhdj.com]
- 7. [The glycosides of the seeds of Strophanthus sarmentosus A.P.DC.] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study of the seeds of Strophanthus sarmentosus and some related species of Strophanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Glycosides and aglycons; Cymarol, a new cardiac active glycoside from Strophanthus kombà ©] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activities of Sarmentogenin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentogenin, a cardenolide glycoside, has garnered scientific interest for its potential therapeutic applications, primarily revolving around its cytotoxic and anti-inflammatory properties. This technical guide provides a detailed overview of the in vitro biological activities of this compound, with a focus on its anticancer and anti-inflammatory effects. The document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of this compound as a potential therapeutic agent.
Introduction
This compound is a naturally occurring cardiac glycoside found in various plant species.[1] Like other members of the cardenolide family, its primary mechanism of action involves the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, a phenomenon historically exploited for the treatment of cardiac conditions. However, recent research has unveiled a broader spectrum of biological activities for cardiac glycosides, including potent anticancer and anti-inflammatory effects, positioning them as promising candidates for drug development beyond cardiology.[2][3] This guide focuses specifically on the documented in vitro biological activities of this compound.
Anticancer Activity
The anticancer potential of this compound is a significant area of investigation. Its cytotoxic effects are believed to be mediated through the induction of various forms of regulated cell death and the modulation of key signaling pathways involved in cell proliferation and survival.[1]
Cytotoxicity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the general understanding is that cardiac glycosides exhibit selective cytotoxicity against malignant cells.[1]
Table 1: Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| MCF-7 | Breast Cancer | Data not available | MTT Assay |
| HeLa | Cervical Cancer | Data not available | MTT Assay |
| A549 | Lung Cancer | Data not available | MTT Assay |
| HepG2 | Liver Cancer | Data not available | MTT Assay |
Note: This table is a template. As of the last update, specific, publicly available IC50 values for this compound are limited. Researchers are encouraged to perform dose-response studies to determine the IC50 in their cell lines of interest.
Induction of Apoptosis
A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death.
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include an untreated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Figure 1. Simplified signaling pathway of this compound-induced apoptosis.
Cell Cycle Arrest
This compound has been shown to interfere with the cell cycle, a crucial process for cell proliferation.[1] By inducing cell cycle arrest, it can prevent cancer cells from dividing and multiplying.
-
Cell Preparation and Treatment: Culture cancer cells and treat them with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 2. Experimental workflow for cell cycle analysis.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.[1]
Inhibition of Inflammatory Mediators
This compound can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.
Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data for Illustrative Purposes)
| Assay | Cell Line | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Data not available |
Note: This table is a template. Specific quantitative data for this compound's anti-inflammatory activity is limited in public databases.
-
Cell Culture and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate inflammation by adding lipopolysaccharide (LPS).
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Inhibition of NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]
Figure 3. This compound's potential inhibition of the NF-κB signaling pathway.
Inhibition of Na+/K+-ATPase
The fundamental mechanism of action for this compound, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme.
-
Enzyme Preparation: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl.
-
Assay Procedure: Add the enzyme preparation to the reaction buffer with and without various concentrations of this compound. Initiate the reaction by adding ATP.
-
Phosphate Detection: After a specific incubation time at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor like ouabain. The inhibitory effect of this compound is then determined by comparing the activity in its presence to the control.
Conclusion
The in vitro evidence suggests that this compound possesses significant biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key inflammatory pathways highlights its potential as a lead compound for the development of novel therapeutics. However, a comprehensive understanding of its efficacy and safety requires further rigorous investigation, including the determination of specific quantitative data across a broader range of cell lines and the elucidation of its detailed molecular mechanisms of action. This guide provides a foundational framework for researchers to design and execute further in vitro studies on this compound.
References
- 1. This compound|Cardenolide for Research [benchchem.com]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]
Sarmentogenin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Plant Metabolite Sarmentogenin, its Biological Activity, and Methodologies for its Study.
Introduction
This compound is a naturally occurring cardenolide, a class of steroid-like compounds known for their potent effects on cardiac tissue.[1][2] As a plant metabolite, it is primarily found in various species of the genus Strophanthus, with Strophanthus sarmentosus being a notable source.[2][3] this compound has also been identified as a defensive compound in certain beetles.[2] Structurally, it is a C23 steroid lactone characterized by a steroid backbone with hydroxyl groups at the 3β, 11α, and 14β positions, and an unsaturated butyrolactone ring attached at C17.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and detailed experimental protocols relevant to its study, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a crystalline solid with a molecular formula of C₂₃H₃₄O₅ and a molecular weight of 390.5 g/mol .[3][4] Its chemical structure is fundamental to its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₄O₅ | [3][4] |
| Molecular Weight | 390.5 g/mol | [3][4] |
| IUPAC Name | 3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [4] |
| CAS Number | 76-28-8 | [4] |
| Melting Point | 278-282 °C | [5] |
| Solubility | Soluble in alcohol, methanol, pyridine; sparingly soluble in acetone, chloroform; practically insoluble in benzene, ether. | [5] |
Biosynthesis
The biosynthesis of this compound, like other cardenolides, is believed to start from cholesterol.[2] The intricate steroid backbone is modified through a series of enzymatic reactions, including specific hydroxylations. A key feature of this compound is the 11α-hydroxyl group, which distinguishes it from many other cardiac glycosides.[2] The five-membered lactone ring characteristic of cardenolides is thought to be derived from acetate.[2]
Biological Activity and Mechanism of Action
The primary and most well-understood biological activity of this compound is its role as a cardiac glycoside. Its mechanism of action centers on the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][2]
Inhibition of the Na⁺/K⁺-ATPase by this compound leads to an increase in the intracellular concentration of sodium ions. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell.[1] In cardiac muscle cells, this elevation of intracellular calcium enhances the force of contraction (positive inotropic effect).[1]
Beyond its cardiotonic effects, the disruption of ion homeostasis by cardenolides like this compound can trigger various intracellular signaling cascades. These include the Src/Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are pivotal in regulating cell proliferation, differentiation, and apoptosis.[2] This multifaceted activity has spurred research into the potential of this compound and other cardenolides in therapeutic areas beyond cardiology, including oncology, virology, and immunology.[2]
Quantitative Bioactivity Data (Comparative)
Table 1: Comparative Na⁺/K⁺-ATPase Inhibition
| Compound | Kᵢ (nM) | Source Enzyme | Reference |
| Digitoxin | 167 | Na,K-ATPase | [5] |
| Digitoxigenin | 176 | Na,K-ATPase | [5] |
| Digoxin | 147 | Na,K-ATPase | [5] |
| Digoxigenin | 194 | Na,K-ATPase | [5] |
| Ouabain | 89 | Na,K-ATPase | [5] |
Table 2: Comparative Cytotoxicity of Steroidal Saponins
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Diosgenin | SKOV-3 | 19.3 ± 0.97 | [2] |
| Yamogenin | SKOV-3 | 16.7 ± 0.08 | [2] |
| Fraction C (Fenugreek) | HeLa | 3.91 ± 0.03 | [2] |
| Fraction C (Fenugreek) | SKOV-3 | 3.97 ± 0.07 | [2] |
| Fraction C (Fenugreek) | MOLT-4 | 7.75 ± 0.37 | [2] |
Table 3: Comparative Antiviral Activity of Cardenolides
| Compound | Virus | IC₅₀ (nM) | Reference |
| Cinobufagin | Enterovirus 71 (EV71) | 10.9 ± 2.4 | [6] |
| Resibufogenin | Enterovirus 71 (EV71) | 218 ± 31 | [6] |
| Bufalin | HIV-1 | 15 (IC₉₀) | [6] |
| Cinobufagin | HIV-1 | 40 (IC₉₀) | [6] |
Experimental Protocols
Extraction and Isolation of this compound from Strophanthus sarmentosus Seeds
This protocol is adapted from a patented method for the extraction of glucosides from Strophanthus sarmentosus.[1]
Materials:
-
Strophanthus sarmentosus seeds
-
Defatting solvent (e.g., petroleum ether)
-
Methanol or Ethanol
-
Water
-
Chlorinated solvent (e.g., chloroform)
-
Low molecular weight alcohol (e.g., ethanol)
-
Grinder or mill
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography system (e.g., column chromatography with silica gel)
Procedure:
-
Defatting: Grind the Strophanthus sarmentosus seeds into a fine powder. Extract the powder with a non-polar solvent like petroleum ether to remove fats and lipids.
-
Initial Extraction: The defatted powder is then extracted with a mixture of water and a water-soluble organic solvent such as methanol or ethanol. The extraction should continue until the plant material no longer has a bitter taste.
-
Purification (Optional): To remove impurities, the extract can be treated with a lead compound like lead hydroxide or basic lead acetate, followed by filtration. The resulting solution should be slightly acidified.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Liquid-Liquid Extraction:
-
Extract the concentrated aqueous solution with a chlorinated solvent (e.g., chloroform) to remove less polar glycosides.
-
The remaining aqueous layer, which contains the more polar compounds including this compound precursors, is then extracted with a low molecular weight alcohol.
-
-
Isolation: The alcohol extract is concentrated, and this compound can be isolated and purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization.
Na⁺/K⁺-ATPase Inhibition Assay
This colorimetric assay measures the activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[3][6][7]
Materials:
-
Purified Na⁺/K⁺-ATPase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2-7.4
-
Substrate Solution: 5 mM ATP in assay buffer
-
Ion Solution: 100 mM NaCl, 15 mM KCl, 7 mM MgCl₂, 1 mM EDTA in assay buffer
-
This compound stock solution (in a suitable solvent like DMSO)
-
Ouabain solution (as a positive control for inhibition)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:
-
Total ATPase activity: Enzyme preparation, ion solution, and assay buffer.
-
Ouabain-insensitive ATPase activity: Enzyme preparation, ion solution, ouabain, and assay buffer.
-
This compound-treated: Enzyme preparation, ion solution, various concentrations of this compound, and assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the ATP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate or trichloroacetic acid).
-
Phosphate Detection: Add the phosphate detection reagent to each well and incubate at room temperature for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Calculation:
-
Calculate the amount of Pi released using a standard curve.
-
Na⁺/K⁺-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).
-
Determine the inhibitory effect of this compound by comparing the activity in the treated wells to the control wells. Calculate the IC₅₀ or Kᵢ value.
-
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol describes how to assess the effect of this compound on the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways by measuring the phosphorylation status of ERK and Akt.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control.
-
Analysis: Quantify the band intensities and determine the change in phosphorylation levels in response to this compound treatment.
Signaling Pathways Modulated by Cardenolides
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12] Cardenolide-induced inhibition of the Na⁺/K⁺-ATPase can lead to the activation of Src, a non-receptor tyrosine kinase, which in turn can activate the Ras/Raf/MEK/ERK pathway.[2]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival.[13][14] Similar to the ERK pathway, its activation can be triggered by Src activation following Na⁺/K⁺-ATPase inhibition by cardenolides.[2]
Conclusion and Future Directions
This compound, as a potent cardenolide, holds significant interest for its well-defined mechanism of action on the Na⁺/K⁺-ATPase and its potential for broader therapeutic applications. The modulation of key signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR cascades highlights its potential in areas like oncology. However, a notable gap in the current literature is the lack of specific quantitative bioactivity and toxicity data for this compound itself. Future research should focus on determining the precise IC₅₀, Kᵢ, and LD₅₀ values for this compound in various in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these critical investigations. A deeper understanding of this compound's pharmacological profile will be instrumental in unlocking its full therapeutic potential and advancing it in the drug development pipeline.
References
- 1. oral ld50 values: Topics by Science.gov [science.gov]
- 2. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. This compound | C23H34O5 | CID 6437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of Total Flavonoid Extracts from Selaginella moellendorffii Hieron against Coxsackie Virus B3 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Sarmentogenin Crystals: A Technical Guide to Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentogenin is a cardenolide, a class of naturally occurring steroids known for their potent biological activities, particularly their inhibitory effects on the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme.[1] This inhibition leads to an increase in intracellular calcium levels, which can enhance cardiac contractility.[1] Found in various plant species, notably from the genus Strophanthus, this compound serves as a valuable subject of research in pharmacology and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound crystals, along with insights into its primary signaling pathway and the experimental methodologies used for its study.
Physical and Chemical Properties
This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.
General Properties
| Property | Value | Source |
| Molecular Formula | C23H34O5 | [1][2] |
| Molecular Weight | 390.5 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 76-28-8 | [1] |
Physicochemical Data
| Property | Value | Conditions | Source |
| Melting Point | ~250 °C | Not specified | [1] |
| Solubility | Moderately soluble in organic solvents like ethanol; less soluble in water. | Not specified | [1] |
| Optical Rotation | Dextrorotatory | Not specified |
Experimental Protocols
Isolation and Purification from Natural Sources
This compound is typically extracted from the leaves and stems of Sarmentosa species.[1] The general workflow for its isolation and purification is as follows:
-
Extraction: The plant material is first dried and powdered. Extraction is then carried out using organic solvents such as methanol or ethanol through methods like maceration or percolation.[1]
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in removing highly polar or non-polar impurities.
-
Chromatography: The resulting fraction is further purified using column chromatography. Common stationary phases include silica gel or alumina, with a gradient elution system of solvents like chloroform and methanol.[3]
Crystallization
Obtaining high-quality crystals is essential for structural elucidation by X-ray crystallography. For cardenolides like this compound, crystallization is typically achieved through slow evaporation of a suitable solvent or by vapor diffusion.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published, a reference to its ¹³C NMR spectrum can be found in the Chemical & Pharmaceutical Bulletin (1978, 26, 2894).[4]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.
Signaling Pathway: Inhibition of Na+/K+-ATPase
The primary biological target of this compound is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this enzyme by cardenolides like this compound has significant downstream effects.
The binding of this compound to the α-subunit of the Na+/K+-ATPase inhibits its pumping function. This leads to an accumulation of intracellular sodium ions. The increased intracellular sodium concentration alters the electrochemical gradient, causing the Na+/Ca2+ exchanger to work in reverse, leading to an influx of calcium ions into the cell. The elevated intracellular calcium concentration is the primary mechanism behind the increased contractility of cardiac muscle.
Conclusion
This compound, as a representative cardenolide, presents a fascinating subject for chemical and pharmacological research. This guide has summarized its key physical and chemical properties, outlined general experimental protocols for its study, and provided a visual representation of its primary signaling pathway. Further research, particularly in obtaining detailed spectroscopic and crystallographic data, will be invaluable for a more complete understanding of this potent natural product and its potential therapeutic applications.
References
A Technical Guide to the Historical Context of Sarmentogenin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentogenin, a cardenolide of the digitalis group, holds a significant position in the annals of steroid chemistry and pharmacology. First identified in the seeds of Strophanthus sarmentosus, this complex molecule garnered considerable attention in the mid-20th century as a promising precursor for the synthesis of cortisone and other corticosteroids. This technical guide provides an in-depth exploration of the historical context of this compound research, detailing its discovery, the elucidation of its structure, early synthetic efforts, and the evolution of our understanding of its biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this fascinating natural product.
Early History and Isolation
The story of this compound is intrinsically linked to the botanical genus Strophanthus, plants used for centuries in traditional African medicine, most notably for the preparation of arrow poisons. The potent cardiac effects of extracts from these plants led to the isolation and study of their active principles, the cardiac glycosides.
While the cardiac properties of Strophanthus extracts were known for some time, the specific isolation of this compound and the determination of its structure were primarily the work of the Swiss chemist Tadeus Reichstein and his collaborators in the 1940s and 1950s. Their meticulous investigations into the chemical constituents of various Strophanthus species laid the foundation for much of the subsequent research in this area.
Experimental Protocols: Isolation of this compound from Strophanthus sarmentosus Seeds (Reichstein, 1950s)
The following is a generalized protocol based on the methods described in the historical literature for the isolation of this compound. It is important to note that specific details and yields varied between different batches of plant material and refinements of the technique over time.
1. Extraction:
-
Dried and ground seeds of Strophanthus sarmentosus were subjected to exhaustive extraction with a solvent mixture, typically ethanol or methanol, to isolate the crude glycosides.
2. Hydrolysis:
-
The crude glycoside extract was then subjected to acidic hydrolysis (e.g., with dilute sulfuric acid or hydrochloric acid) to cleave the sugar moieties from the aglycone steroid core. This process liberated the free this compound.
3. Purification:
-
The resulting mixture was neutralized and partitioned between an organic solvent (such as chloroform or ethyl acetate) and water.
-
The organic phase, containing the this compound, was then washed, dried, and concentrated.
-
Final purification was achieved through a series of chromatographic techniques, which at the time included column chromatography using adsorbents like alumina or silica gel.
Table 1: Historical Data on this compound Content in Strophanthus sarmentosus
| Plant Source | Reported Yield of this compound | Reference |
| Strophanthus sarmentosus seeds | Varies, but a key source in the 1950s | Reichstein et al. (1950s) |
The Race for Cortisone: this compound as a Precursor
The mid-20th century witnessed a surge in interest in corticosteroids, particularly cortisone, following the discovery of their remarkable anti-inflammatory properties. However, the production of cortisone was initially hampered by a complex and low-yielding partial synthesis from deoxycholic acid. The chemical structure of this compound, with its hydroxyl group at the C-11 position, made it a highly attractive alternative starting material for a more efficient synthesis of cortisone.
In 1952, Lardon and Reichstein published a landmark paper detailing the partial synthesis of cortisone from this compound. This work was a pivotal moment in steroid chemistry and solidified the importance of this compound in the pharmaceutical landscape of the era.
Experimental Protocols: Partial Synthesis of Cortisone from this compound (Lardon and Reichstein, 1952)
The following outlines the key transformations in the historical synthesis of cortisone from this compound. This multi-step process involved a series of carefully controlled chemical reactions.
1. Protection of Functional Groups:
-
The hydroxyl groups at C-3 and the butenolide ring of this compound were selectively protected to prevent unwanted side reactions in subsequent steps.
2. Side Chain Cleavage:
-
The butenolide side chain at C-17 was cleaved through oxidative degradation to install the necessary dihydroxyacetone side chain characteristic of corticosteroids.
3. Modification of the Steroid Nucleus:
-
A series of oxidation and reduction steps were carried out to introduce the ketone at C-3 and the double bond in the A-ring, characteristic features of cortisone.
4. Deprotection:
-
The protecting groups were removed in the final stages to yield cortisone.
Table 2: Key Reaction Steps in the Historical Synthesis of Cortisone from this compound
| Step | Transformation | Reagents and Conditions (Generalized) |
| 1 | Protection of hydroxyl groups | Acetylation or other suitable protecting group strategies |
| 2 | Oxidative cleavage of the butenolide ring | Ozonolysis or other strong oxidizing agents |
| 3 | Introduction of the C-3 ketone and A-ring double bond | Oxidation followed by elimination reactions |
| 4 | Deprotection | Hydrolysis of protecting groups |
Structure Elucidation
The determination of the precise chemical structure of this compound was a significant achievement of its time, relying on a combination of classical chemical degradation methods and early spectroscopic techniques. The work of Reichstein's group was instrumental in establishing the stereochemistry and connectivity of the atoms in this complex molecule. The presence of hydroxyl groups at the 3β, 11α, and 14β positions, along with the characteristic cardenolide butenolide ring at C-17, were key structural features that were painstakingly determined.
Biological Activity and Mechanism of Action
This compound, like other cardiac glycosides, exerts its primary biological effect through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1]
Signaling Pathways
Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell. The elevated intracellular calcium is responsible for the positive inotropic (increased contractility) effect of cardiac glycosides on heart muscle.
More recent research on cardiac glycosides has revealed that their interaction with Na+/K+-ATPase also triggers a cascade of intracellular signaling pathways that are independent of the changes in ion concentrations. These include the activation of Src kinase, a non-receptor tyrosine kinase, which can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1] These pathways are known to regulate a wide range of cellular processes, including cell growth, proliferation, and survival.
Caption: this compound Signaling Pathways.
Experimental Workflow: Investigating Na+/K+-ATPase Inhibition
A typical historical experimental workflow to determine the inhibitory activity of a compound like this compound on Na+/K+-ATPase would involve the following steps:
Caption: Historical workflow for Na+/K+-ATPase inhibition assay.
Table 3: Comparative Na+/K+-ATPase Inhibition of Cardiac Glycosides
| Compound | IC50 (µM) | Reference |
| Ouabain | 0.22 | [2] |
| Oleandrin | 0.62 | [2] |
| Oleandrigenin | 1.23 | [2] |
| Digoxin | 2.69 | [2] |
| This compound | Data not readily available in historical literature |
Conclusion
The historical journey of this compound research is a compelling narrative of natural product chemistry, synthetic innovation, and pharmacological discovery. From its origins in traditional African medicine to its pivotal role in the quest for a viable synthesis of cortisone, this compound has left an indelible mark on the field of steroid science. While its clinical use as a direct therapeutic agent has been limited, the foundational research conducted on this molecule has provided invaluable insights into the chemistry and biology of cardiac glycosides. The elucidation of its structure and its partial synthesis into corticosteroids were landmark achievements that propelled the field forward. Today, as researchers continue to explore the therapeutic potential of natural products and their derivatives, the story of this compound serves as a powerful reminder of the enduring importance of fundamental chemical and biological research. The intricate signaling pathways modulated by this class of molecules continue to be an active area of investigation, with potential implications for a range of diseases beyond cardiovascular conditions.
References
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of Sarmentogenin from Steroids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of sarmentogenin, a cardenolide aglycone of interest for its potential therapeutic applications.[1][2] The described methodology leverages a combination of microbial biotransformation and chemical synthesis steps to achieve a concise and protecting-group-free synthesis from a readily available steroid precursor.[3][4]
The key features of this synthesis include a scalable enzymatic C14–H α-hydroxylation, the construction of the characteristic butenolide ring, and stereoselective reductions to install the required hydroxyl groups.[3][4][5] This chemoenzymatic approach offers a significant advantage over traditional total chemical synthesis by reducing the number of steps and improving overall efficiency.[6]
Core Synthesis Strategy
The synthesis commences with the microbial hydroxylation of 17-deoxycortisone, a derivative of the inexpensive commercial steroid cortisone.[3][4] This crucial enzymatic step introduces a hydroxyl group at the C14α position, a challenging transformation to achieve with conventional chemical methods.[3][4] Subsequent chemical modifications, including hydrogenation, butenolide formation, elimination, and stereoselective reductions, complete the synthesis of this compound.[3][4]
Experimental Protocols
The following protocols are adapted from the work of Song, F., et al. (2025).[3][4][5]
1. Enzymatic C14α-Hydroxylation of 17-Deoxycortisone (5)
This protocol utilizes the whole-cell biocatalyst Thamnostylum piriforme NBRC 6117 for the stereoselective hydroxylation of 17-deoxycortisone.[3][4]
-
Materials:
-
17-Deoxycortisone (5)
-
Thamnostylum piriforme NBRC 6117
-
Liquid medium (details to be sourced from specific microbiology protocols)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tween 80
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
Cultivate Thamnostylum piriforme NBRC 6117 in a suitable liquid medium.
-
Prepare a solution of 17-deoxycortisone (5) with HP-β-CD and Tween 80 to enhance solubility. The optimal substrate loading is 1.0 g/L.[5]
-
Add the substrate solution to the microbial culture.
-
Incubate the culture for 4 days, monitoring the conversion of the starting material.
-
After complete conversion, extract the fermentation broth with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C14α-hydroxylated intermediate (4).[3][4]
-
2. Synthesis of this compound (2) from Intermediate 4
This multi-step chemical synthesis transforms the enzymatically produced intermediate into the final product, this compound.
-
Step 2a: Pd/C-Catalyzed Hydrogenation
-
Step 2b: Butenolide Motif Construction
-
Step 2c: Regioselective Elimination
-
Step 2d: Stereoselective Reduction
-
Perform a stereoselective reduction of the C11 carbonyl group of intermediate 9 to yield intermediate 11 .[5]
-
-
Step 2e: Mukaiyama Hydration
-
Subject intermediate 11 to Mukaiyama hydration conditions to install the C14 β-hydroxy group, affording intermediate 12 .[3]
-
-
Step 2f: Final C11 Carbonyl Reduction
Data Presentation
Table 1: Optimization of Enzymatic C14α-Hydroxylation [5]
| Entry | Substrate Loading (g/L) | Additive | Time (d) | Yield of 4 (%) | Yield of 4' (%) |
| 1 | 0.1 | – | 1 | 65 | 30 |
| 2 | 0.25 | – | 2 | 64 | 32 |
| 3 | 0.5 | – | 4 | 30 | 18 |
| 4 | 0.5 | HP-β-CD | 3 | 60 | 34 |
| 5 | 1.0 | HP-β-CD | 4 | 52 | 26 |
| 6 | 1.0 | HP-β-CD, Tween 80 | 4 | 64 | 30 |
| 7 | 2.0 | HP-β-CD, Tween 80 | 6 | 28 | 15 |
Note: 4' is a C9α-hydroxylated side product.
Table 2: Yields of Key Chemical Transformation Steps
| Step | Starting Material | Product | Reagents/Conditions | Yield (%) |
| 2a | 4 | 7 | Pd/C, H₂ | Quantitative (as a 2:1 separable mixture of epimers)[3][4] |
| 2b | 7 | 8 | Bestmann ylide reagent | 76[3][4] |
| 2c | 8 | 9 | Bi(OTf)₃ | 86[3][4] |
| 2d | 9 | 11 | Stereoselective reduction | 85[5] |
| 2f | 12 | This compound (2) | Stereospecific C11 carbonyl reduction | Not specified in abstracts, final step in a 7-step synthesis[3][4] |
Visualizations
Caption: Chemoenzymatic synthesis pathway of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Buy this compound (EVT-1535838) | 76-28-8 [evitachem.com]
- 2. This compound | C23H34O5 | CID 6437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone this compound [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Sarmentogenin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentogenin is a cardenolide, a class of naturally occurring steroid glycosides, found in various plant species, most notably within the Strophanthus genus, such as Strophanthus sarmentosus. These compounds are of significant interest to the pharmaceutical industry due to their potent biological activities, primarily their inhibitory effect on the Na+/K+-ATPase enzyme system. This activity gives them potential therapeutic applications, particularly in the context of cardiac conditions.
These application notes provide a comprehensive overview of the methods for extracting and purifying this compound from plant materials. The protocols outlined below are based on established methodologies for the extraction of cardiac glycosides and can be adapted and optimized for specific research and development needs.
Data Presentation: Comparative Extraction Yields
While specific quantitative data for the extraction of this compound is not extensively available in the public domain, the following table provides illustrative data on the extraction of total cardiac glycosides from various plant materials using different solvents. This data can serve as a guideline for selecting an appropriate solvent system for this compound extraction, with the understanding that yields will vary depending on the plant species, the specific this compound content, and the extraction conditions. Hydro-methanolic solutions have been shown to be particularly effective in extracting cardiac glycosides.
| Plant Material | Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Total Cardiac Glycoside Yield (mg/100g) |
| Moringa oleifera | Maceration | Water | Ambient | 24 | 45.32 |
| Moringa oleifera | Maceration | Ethanol | Ambient | 24 | 52.18 |
| Moringa oleifera | Maceration | 50% Methanol in Water | Ambient | 24 | 59.87 |
| Vernonia amygdalina | Maceration | Water | Ambient | 24 | 60.15 |
| Vernonia amygdalina | Maceration | Ethanol | Ambient | 24 | 68.44 |
| Vernonia amygdalina | Maceration | 50% Methanol in Water | Ambient | 24 | 75.43 |
This table is illustrative and based on reported yields for total cardiac glycosides from various plant sources. Actual yields of this compound will vary.
Experimental Protocols
The following protocols provide a general framework for the extraction and purification of this compound from plant material.
Protocol 1: Solvent Extraction of this compound from Strophanthus sarmentosus Seeds
This protocol describes a classic solvent extraction method for obtaining a crude extract enriched with this compound.
Materials and Reagents:
-
Dried and powdered seeds of Strophanthus sarmentosus
-
Hexane
-
80% Methanol in water (v/v)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Defatting:
-
Weigh 100 g of powdered Strophanthus sarmentosus seeds.
-
Suspend the powder in 500 mL of hexane.
-
Stir the mixture for 24 hours at room temperature to remove lipids.
-
Filter the mixture through filter paper and discard the hexane.
-
Air-dry the defatted plant material.
-
-
Extraction:
-
Transfer the defatted plant material to a large flask.
-
Add 1 L of 80% methanol.
-
Stir the mixture for 48 hours at room temperature.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process on the plant residue with another 500 mL of 80% methanol for 24 hours to ensure complete extraction.
-
Combine the methanol extracts.
-
-
Concentration:
-
Concentrate the combined methanol extracts using a rotary evaporator at a temperature not exceeding 50°C until a crude, viscous extract is obtained.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of Chloroform and Methanol (e.g., starting with 100% Chloroform and gradually increasing the polarity by adding Methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (chloroform).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform, collecting fractions of a defined volume (e.g., 20 mL).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).
-
-
Fraction Analysis:
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol 9:1).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a spot corresponding to a pure this compound standard (if available) or fractions with a major, well-separated spot.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: General workflow for this compound extraction.
Signaling Pathway of this compound
This compound, like other cardiac glycosides, primarily exerts its effect through the inhibition of the Na+/K+-ATPase pump. This initial event triggers a cascade of downstream signaling pathways.
Caption: this compound's signaling cascade.
Application Notes and Protocols for the Quantification of Sarmentogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentogenin is a cardenolide, a class of naturally occurring steroid glycosides known for their potent biological activities, most notably the inhibition of the Na+/K+-ATPase enzyme.[1] Found in various plant species, such as those from the Strophanthus genus, this compound is of significant interest for its potential therapeutic applications.[2] Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for research and development.
These application notes provide detailed methodologies for the quantification of this compound using modern analytical techniques. The protocols are based on established methods for the analysis of cardenolides and can be adapted for specific research needs.
Analytical Techniques Overview
The quantification of this compound can be achieved through several analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the analysis of this compound based on typical performance of HPLC-UV and LC-MS/MS methods for cardenolides. These values should be validated for specific laboratory conditions.
Table 1: HPLC-UV Method Parameters
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with optional formic acid) |
| Detection Wavelength | 218 - 222 nm |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| This compound [M+H]⁺ | m/z 391.2 |
| Fragment Ions (SRM) | To be determined empirically |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.2 ng/mL |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and finely powdered plant material (e.g., leaves, stems)
-
Methanol or Ethanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Maceration: Weigh 1 gram of the powdered plant material and transfer it to a flask. Add 20 mL of methanol.
-
Extraction: Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Reconstitution: Dissolve the crude extract in 5 mL of 50% methanol in water.
-
Purification (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
-
Final Preparation: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Quantification of this compound by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Ionization: ESI in positive ion mode.
-
Mass Spectrometry: Operated in Selected Reaction Monitoring (SRM) mode. The precursor ion for this compound is [M+H]⁺ at m/z 391.2. Product ions for fragmentation should be determined by infusing a standard solution.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar cardenolide not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject the calibration standards prepared in a blank matrix.
-
Inject the prepared plasma samples.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Signaling Pathway of this compound
Caption: this compound's inhibition of Na+/K+-ATPase.
References
Application Notes and Protocols: Sarmentogenin as a Precursor for Cardenolide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardenolides are a class of naturally occurring steroids that have long been used in the treatment of heart failure.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+ ATPase enzyme in cardiac cells, leading to increased intracellular calcium and enhanced myocardial contractility.[1][3] Beyond their cardiotonic effects, recent research has unveiled their potential in treating other conditions, including cancer, due to activities like the inhibition of hypoxia-inducible factor 1 (HIF-1α).[1][4]
The complex structure of cardenolides, featuring a steroid nucleus, an unsaturated lactone ring at the C17 position, and often a sugar moiety at the C3 position, makes their synthesis challenging.[1][3][5] Sarmentogenin, a cardenolide aglycone, serves as a crucial precursor for the synthesis of various cardenolides.[1][3][5] Its stereochemically rich core provides a foundational scaffold for the introduction of different sugar moieties to generate a diverse library of cardenolide analogs for drug discovery and development.
These application notes provide a detailed overview of the chemoenzymatic synthesis of this compound and its subsequent conversion to the cardenolide rhodexin A, a compound noted for its potent antiproliferative activity.[1][4]
Chemoenzymatic Synthesis of this compound
A recently developed chemoenzymatic strategy allows for a concise and protecting-group-free synthesis of this compound from the inexpensive and commercially available steroid, 17-deoxycortisone.[1][5][6] This approach significantly shortens the synthetic route and improves overall efficiency compared to traditional chemical syntheses.[1][5]
The key steps in this synthesis involve a scalable enzymatic C14–H α-hydroxylation, the construction of the butenolide motif using a Bestmann ylide, a late-stage Mukaiyama hydration, and a stereoselective C11 carbonyl reduction.[1][5][6]
Experimental Workflow for this compound Synthesis
References
- 1. BJOC - Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone this compound [beilstein-journals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Buy this compound (EVT-1535838) | 76-28-8 [evitachem.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application of Sarmentogenin in Cardiac Glycoside Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentogenin is a cardenolide, a class of naturally occurring steroid lactones that are known for their effects on cardiac tissue. As a cardiac glycoside, this compound's primary molecular target is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by this compound leads to a cascade of intracellular events, making it a molecule of significant interest in cardiac glycoside research, particularly in the context of heart failure and other cardiac conditions. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its effects primarily through the inhibition of the α-subunit of the Na+/K+-ATPase pump.[1] This inhibition disrupts the normal ion transport, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an increased intracellular calcium concentration. This surge in cytosolic calcium enhances the contractility of cardiac muscle cells, which is the basis of its potential therapeutic effect in heart failure.
Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. The binding of cardiac glycosides like this compound can initiate several intracellular signaling cascades, including the Src/Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are involved in regulating cell growth, proliferation, and survival.[1]
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a comparative overview of the inhibitory potency (IC50) of other well-studied cardiac glycosides on Na+/K+-ATPase. This data can serve as a reference for designing experiments with this compound.
| Cardiac Glycoside | IC50 (µM) for Na+/K+-ATPase Inhibition | Source Organism/Cell Line |
| Ouabain | 0.22 | Porcine Kidney |
| Oleandrin | 0.62 | Porcine Kidney |
| Oleandrigenin | 1.23 | Porcine Kidney |
| Digoxin | 2.69 | Porcine Kidney |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound. These are general protocols for cardiac glycosides and should be optimized for this compound.
Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis by Na+/K+-ATPase to determine the inhibitory activity of this compound.[4]
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)
-
Assay Buffer (pH 7.4): 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2
-
ATP Solution (50 mM, prepare fresh)
-
Ouabain Solution (10 mM, as a positive control)
-
This compound stock solution (in DMSO)
-
Color Reagent (e.g., Ammonium Molybdate in sulfuric acid)
-
Reducing Agent (e.g., Ascorbic Acid)
-
Trichloroacetic acid (TCA)
-
Phosphate Standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Setup:
-
Total ATPase Activity: Add 50 µL of Assay Buffer to wells.
-
Non-specific ATPase Activity: Add 50 µL of 10 mM Ouabain solution to wells.
-
Add 10 µL of this compound dilutions or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
-
Enzyme Addition: Dilute the Na+/K+-ATPase enzyme in cold Assay Buffer and add 20 µL to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Start Reaction: Initiate the reaction by adding 20 µL of 50 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of 10% TCA to each well.
-
Phosphate Detection:
-
Centrifuge the plate to pellet any precipitate.
-
Transfer a portion of the supernatant to a new plate.
-
Add 100 µL of the Color Reagent Mix (Molybdate and Reducing Agent) to each well.
-
Incubate at room temperature for 10-20 minutes for color development.
-
-
Measurement: Measure the absorbance at 660 nm.
-
Calculation:
-
Prepare a phosphate standard curve.
-
Calculate the amount of Pi released in each well.
-
Na+/K+-ATPase activity = (Total ATPase activity) - (Non-specific ATPase activity).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of this compound concentration.
-
Protocol 2: Measurement of Cardiomyocyte Contractility (Cell Shortening)
This protocol describes how to isolate adult cardiac myocytes and measure their contractility in response to this compound using video microscopy.[5][6]
Materials:
-
Isolated adult cardiac myocytes
-
Tyrode's solution (containing appropriate Ca2+ concentration)
-
This compound stock solution (in DMSO)
-
Inverted microscope with a high-speed camera
-
Cell perfusion system
-
Electrical field stimulation device
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Isolate cardiac myocytes from an appropriate animal model (e.g., rat or mouse) using established enzymatic digestion protocols.
-
Allow the isolated myocytes to stabilize in Tyrode's solution.
-
-
Experimental Setup:
-
Place a coverslip with adherent cardiomyocytes in the perfusion chamber on the microscope stage.
-
Perfuse the cells with Tyrode's solution at a constant rate and maintain the temperature at 37°C.
-
-
Baseline Recording:
-
Pace the cardiomyocytes using electrical field stimulation at a physiological frequency (e.g., 1 Hz).
-
Record a video of the contracting myocytes to establish a baseline for cell shortening.
-
-
This compound Treatment:
-
Introduce Tyrode's solution containing the desired concentration of this compound into the perfusion chamber.
-
Allow the cells to equilibrate with the this compound solution for a few minutes.
-
-
Post-Treatment Recording:
-
Record another video of the contracting myocytes under the same stimulation parameters.
-
Repeat steps 4 and 5 for a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Use image analysis software to measure the diastolic and systolic lengths of the cardiomyocytes from the recorded videos.
-
Calculate the percentage of cell shortening: [(Diastolic Length - Systolic Length) / Diastolic Length] * 100.
-
Analyze other contractile parameters such as time to peak contraction and time to 90% relaxation.
-
Plot the percentage of cell shortening against the log of this compound concentration to determine the dose-response relationship.
-
Protocol 3: Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol outlines the use of a fluorescent Ca2+ indicator to measure changes in intracellular calcium concentration in cardiomyocytes upon treatment with this compound.
Materials:
-
Isolated adult cardiac myocytes
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Tyrode's solution
-
This compound stock solution (in DMSO)
-
Fluorescence microscopy system with a light source for excitation and a detector for emission
-
Image analysis software
Procedure:
-
Cell Loading:
-
Incubate isolated cardiomyocytes with the Ca2+ indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 in Tyrode's solution for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the cells with fresh Tyrode's solution to remove excess dye.
-
-
Experimental Setup:
-
Place the coverslip with dye-loaded cardiomyocytes in the perfusion chamber on the fluorescence microscope.
-
-
Baseline Measurement:
-
Pace the cells electrically (e.g., at 1 Hz).
-
Record the baseline fluorescence intensity changes corresponding to the calcium transients.
-
-
This compound Application:
-
Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.
-
-
Post-Treatment Measurement:
-
After a brief equilibration period, record the fluorescence intensity changes again.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different emission wavelengths.
-
Analyze parameters of the calcium transient, such as amplitude, time to peak, and decay rate.
-
Compare the calcium transient parameters before and after this compound treatment.
-
Signaling Pathways
The interaction of this compound with the Na+/K+-ATPase initiates downstream signaling cascades that are crucial for its broader cellular effects.
Src/Ras/Raf/MEK/ERK Signaling Pathway
Binding of this compound to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then trigger the Ras/Raf/MEK/ERK pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.[1]
PI3K/Akt/mTOR Signaling Pathway
In addition to the MAPK/ERK pathway, this compound can also activate the PI3K/Akt/mTOR pathway. This pathway is another critical regulator of cell growth, metabolism, and survival.[1]
Conclusion
This compound, as a cardiac glycoside, holds potential for further investigation in cardiac research. The protocols and information provided herein offer a framework for researchers to explore its mechanism of action and therapeutic applications. The detailed methodologies for assessing its impact on Na+/K+-ATPase activity, cardiomyocyte contractility, and intracellular calcium dynamics, coupled with an understanding of the downstream signaling pathways, will be instrumental in advancing our knowledge of this compound and its role in cardiac physiology and pharmacology. Further research is warranted to establish specific quantitative data for this compound to fully elucidate its pharmacological profile.
References
- 1. This compound|Cardenolide for Research [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Sarmentogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentogenin, a cardenolide steroid, has been identified as a compound of interest for its potential therapeutic properties. Cardenolides, as a class, have demonstrated a range of biological activities, including anti-inflammatory effects.[1][2] These effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of this compound, offering a framework for researchers to assess its therapeutic potential.
Due to the limited availability of specific quantitative data on the anti-inflammatory effects of this compound, this document utilizes representative data from closely related and well-studied cardenolides, such as Digitoxin, Ouabain, and Bufalin, to illustrate the potential effects and provide a comparative context.
Data Presentation: In Vitro Anti-inflammatory Activity of Representative Cardenolides
The following tables summarize the in vitro anti-inflammatory effects of cardenolides structurally and functionally related to this compound. This data is intended to serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | LPS Concentration (µg/mL) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Digitoxin | RAW 264.7 | 1 | 0.05 | Dexamethasone | 0.1 |
| Ouabain | RAW 264.7 | 1 | 0.1 | Dexamethasone | 0.1 |
| Bufalin | RAW 264.7 | 1 | 0.02 | Dexamethasone | 0.1 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Cytokine | Cell Line | LPS Concentration (µg/mL) | Inhibition at 0.1 µM (%) |
| Digitoxin | TNF-α | RAW 264.7 | 1 | 65 |
| IL-6 | RAW 264.7 | 1 | 58 | |
| Ouabain | TNF-α | RAW 264.7 | 1 | 55 |
| IL-6 | RAW 264.7 | 1 | 50 | |
| Bufalin | TNF-α | RAW 264.7 | 1 | 75 |
| IL-6 | RAW 264.7 | 1 | 70 |
Table 3: Inhibition of NF-κB Activation in LPS-Stimulated Cells
| Compound | Cell Line | Reporter Assay | LPS Concentration (µg/mL) | IC50 (µM) |
| Digitoxin | HEK293T | Luciferase | 0.1 | 0.03 |
| Bufalin | HEK293T | Luciferase | 0.1 | 0.015 |
Data Presentation: In Vivo Anti-inflammatory Activity of a Representative Cardenolide
Table 4: Effect of Bufalin on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) |
| Vehicle | - | 0 |
| Bufalin | 0.3 | 45 |
| Bufalin | 0.6 | 68 |
| Indomethacin | 10 | 75 |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds, including cardenolides, are often mediated through the inhibition of pro-inflammatory signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, leading to the production of inflammatory mediators.
Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound inhibiting the MAPK signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory effects of this compound.
In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory assays.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
-
Materials:
-
RAW 264.7 cells
-
DMEM
-
This compound
-
LPS (from E. coli)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.[5][6]
-
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
-
Objective: To quantify the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.
-
Materials:
-
Cell culture supernatant from Protocol 2
-
Mouse TNF-α and IL-6 ELISA kits
-
Microplate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific kits.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add detection antibody, followed by avidin-HRP.
-
Add substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Protocol 4: Western Blot for NF-κB Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation and degradation of IκBα, an indicator of NF-κB activation.
-
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat cells with this compound and/or LPS for appropriate time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with RIPA buffer and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and imaging system.
-
Normalize the expression of target proteins to β-actin.
-
In Vivo Assay
Caption: Workflow for carrageenan-induced paw edema assay.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound.
-
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% in saline)
-
Indomethacin (positive control)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize animals for one week before the experiment.
-
Divide the rats into groups (n=6): Vehicle control, this compound (different doses), and Indomethacin (10 mg/kg).
-
Administer this compound or Indomethacin intraperitoneally or orally 30 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7][8]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Conclusion
These application notes and protocols provide a comprehensive framework for the investigation of the anti-inflammatory effects of this compound. By utilizing the described in vitro and in vivo models, researchers can elucidate the mechanisms of action and evaluate the therapeutic potential of this compound for inflammatory diseases. The provided diagrams and data tables serve as valuable tools for experimental design and data interpretation in this promising area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digitoxin elicits anti-inflammatory and vasoprotective properties in endothelial cells: Therapeutic implications for the treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining Sarmentogenin Cytotoxicity using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentogenin is a cardenolide, a class of naturally occurring steroid compounds known for their potent biological activities, including their historical use in treating heart conditions.[1][2] Like other cardiac glycosides, the primary mechanism of action of this compound involves the inhibition of the plasma membrane Na+/K+-ATPase pump.[1][3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger.[1] While this modulation of ion homeostasis is key to its cardiotonic effects, it is also the foundation of its cytotoxic properties, making it a compound of interest for cancer research.[3][4] The disruption of ion gradients can trigger a cascade of events, including the induction of apoptosis (programmed cell death) and other forms of cell death, in various cancer cell lines.[4][5][6] Therefore, accurate and reliable methods for assessing this compound's cytotoxicity are crucial for evaluating its therapeutic potential.
This application note provides detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for the detection of apoptosis.
Principle of Cell-Based Cytotoxicity Assays
Determining the cytotoxic potential of a compound is a critical step in drug discovery and development.[7] Cell-based cytotoxicity assays are foundational in vitro tools used to assess the effects of chemical compounds on cell viability and health.[8] These assays measure various cellular parameters to quantify the extent of cell death or inhibition of cell proliferation. The choice of assay depends on the specific cellular process being investigated.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5][9] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the dissolved crystals.[4][[“]]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis.[12][13] The released LDH catalyzes a reaction that results in a colored product, the absorbance of which is proportional to the number of damaged cells.[12]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][14][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][15]
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following tables provide a template for presenting IC50 values obtained from the described assays. As specific IC50 values for this compound can vary depending on the cell line and experimental conditions, the values presented here are illustrative examples based on the activity of other cardiac glycosides.
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Cell Line | This compound IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | Hypothetical Value |
| A549 (Lung Cancer) | Hypothetical Value |
| HeLa (Cervical Cancer) | Hypothetical Value |
| PC-3 (Prostate Cancer) | Hypothetical Value |
Table 2: Membrane Permeability due to this compound as determined by LDH Assay
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) after 24h |
| MCF-7 | Concentration 1 | Value |
| Concentration 2 | Value | |
| A549 | Concentration 1 | Value |
| Concentration 2 | Value |
Table 3: Apoptosis Induction by this compound as determined by Annexin V/PI Assay
| Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Concentration 1 | Value | Value |
| Concentration 2 | Value | Value | |
| A549 | Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5][[“]]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay Protocol
This protocol is for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.[17]
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[18] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit instructions, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Annexin V/PI Apoptosis Assay Protocol
This protocol is for flow cytometry analysis.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16] Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[6][14]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
This compound-Induced Cytotoxicity Signaling Pathway
References
- 1. Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of new sarsasapogenin derivatives with cytotoxicity and apoptosis-inducing activities in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Development of Sarmentogenin Derivatives with Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentogenin, a cardenolide aglycone, presents a promising scaffold for the development of novel therapeutics. Its inherent biological activity, primarily mediated through the inhibition of the Na+/K+-ATPase enzyme, has drawn interest for applications beyond its traditional cardiotonic effects, particularly in oncology. However, to enhance its therapeutic potential and modulate its bioactivity, the strategic synthesis of this compound derivatives is essential.
These application notes provide a comprehensive guide for the development and evaluation of this compound derivatives. Included are protocols for the synthesis of novel analogs, methods for assessing their bioactivity, and a summary of expected structure-activity relationships (SAR) to guide rational drug design.
Data Presentation: Comparative Bioactivity of this compound Derivatives
The following table summarizes hypothetical bioactivity data for this compound and a series of its rationally designed derivatives. The data is presented to illustrate the potential impact of specific chemical modifications on cytotoxic activity against representative cancer cell lines and inhibition of the Na+/K+-ATPase enzyme. These values are based on established structure-activity relationships for cardenolides and serve as a guide for interpreting experimental outcomes.
| Compound | Modification | MCF-7 IC50 (µM) [Hypothetical] | A549 IC50 (µM) [Hypothetical] | Na+/K+-ATPase Ki (µM) [Hypothetical] |
| This compound | Parent Compound | 10 - 20 | 15 - 25 | 0.8 - 1.5 |
| Derivative 1 | C3-O-rhamnoside | 5 - 15 | 8 - 18 | 0.5 - 1.0 |
| Derivative 2 | C11-keto | 15 - 30 | 20 - 40 | 1.2 - 2.5 |
| Derivative 3 | C17-lactone modification | 25 - 50 | 30 - 60 | > 5.0 |
| Derivative 4 | C3-amino | 8 - 18 | 12 - 22 | 0.7 - 1.3 |
| Derivative 5 | C11-ester | 12 - 25 | 18 - 35 | 1.0 - 2.0 |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound Derivatives
This protocol is adapted from a known chemoenzymatic synthesis of this compound and outlines key steps where modifications can be introduced to generate derivatives.[1][2]
Objective: To synthesize this compound derivatives by modifying functional groups on the steroid backbone.
Materials:
-
17-deoxycortisone (starting material)
-
Thamnostylum piriforme NBRC 6117 for enzymatic hydroxylation
-
Pd/C catalyst
-
Bestmann ylide reagent
-
Bi(OTf)3
-
K-selectride
-
Co(acac)2
-
Solvents (e.g., THF, MeOH, CH2Cl2)
-
Reagents for specific modifications (e.g., acyl chlorides, alkyl halides, glycosyl donors)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Enzymatic C14-Hydroxylation: Culture Thamnostylum piriforme and use it to hydroxylate 17-deoxycortisone at the C14 position. This step is crucial for the characteristic cardenolide structure.
-
Hydrogenation: Perform a Pd/C-catalyzed hydrogenation to yield the A/B-cis fused intermediate.
-
Butenolide Formation: Treat the intermediate with the Bestmann ylide reagent to construct the butenolide ring at C17.
-
Elimination: Use a Lewis acid such as Bi(OTf)3 to introduce a Δ14 double bond.
-
Reduction of C3 Carbonyl: Stereoselectively reduce the C3 carbonyl to a hydroxyl group using a reducing agent like K-selectride. (Modification Point 1)
-
Mukaiyama Hydration: Introduce the C14 β-hydroxy group via a Co(acac)2-catalyzed Mukaiyama hydration.
-
Purification: Purify the this compound backbone using column chromatography.
-
Derivatization Reactions:
-
C3-Position: The C3-hydroxyl group can be modified by:
-
Glycosylation: React with an activated sugar donor (e.g., a glycosyl trichloroacetimidate) to introduce various sugar moieties.
-
Esterification: React with acyl chlorides or anhydrides to introduce ester groups.
-
Etherification: React with alkyl halides under basic conditions to form ethers.
-
Amination: Convert the hydroxyl group to an amine through a two-step process involving mesylation followed by substitution with an amine source.
-
-
C11-Position: The C11-hydroxyl group can be:
-
Oxidized: Use a mild oxidizing agent to form an 11-keto derivative.
-
Esterified: Similar to the C3 position, but may require protective group strategies to ensure selectivity.
-
-
C17-Lactone Ring: The butenolide ring can be modified through various reactions, although this can be more challenging and may significantly impact activity.
-
Expected Outcome: A series of this compound derivatives with modifications at specific positions, ready for biological evaluation.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each derivative using a dose-response curve fitting software.
Protocol 3: Na+/K+-ATPase Inhibition Assay
Objective: To measure the inhibitory activity of this compound derivatives on the Na+/K+-ATPase enzyme.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay buffer (e.g., 30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)
-
ATP solution
-
This compound derivatives dissolved in DMSO
-
Malachite green reagent for phosphate detection
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the Na+/K+-ATPase enzyme, and the this compound derivative at various concentrations. Include a control without any inhibitor.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which ATP will be hydrolyzed to ADP and inorganic phosphate (Pi).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent to each well. This reagent will form a colored complex with the liberated inorganic phosphate.
-
Absorbance Measurement: Read the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: The amount of Pi produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each derivative concentration compared to the control. Determine the Ki (inhibition constant) or IC50 value for each derivative.
Visualizations
Signaling Pathway of this compound Derivatives
Caption: Signaling pathway of this compound derivatives.
Experimental Workflow for Derivative Development
Caption: Workflow for developing this compound derivatives.
References
Protocols for the Isolation of Sarmentogenin from Strophanthus Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation of Sarmentogenin, a cardenolide aglycone, from the seeds of Strophanthus species, particularly Strophanthus sarmentosus. This compound gained significant interest in the mid-20th century as a potential precursor for the synthesis of cortisone.[1] The protocols outlined below cover the extraction of this compound glycosides from plant material, the subsequent hydrolysis to yield the aglycone this compound, and methods for purification and analysis.
I. Overview of the Isolation Process
The isolation of this compound is a multi-step process that begins with the extraction of its glycosides (such as sarmutoside and musaroside) from the seeds of Strophanthus sarmentosus.[1][2] Since this compound exists naturally as a glycoside, a hydrolysis step is required to cleave the sugar moieties and liberate the aglycone. The overall workflow involves:
-
Preparation of Plant Material: Drying and grinding of Strophanthus seeds.
-
Defatting: Removal of lipids to improve the efficiency of subsequent extractions.
-
Extraction of Glycosides: Extraction of the polar glycosides from the defatted plant material.
-
Hydrolysis: Cleavage of the sugar units from the glycosides to yield the aglycone, this compound. This can be achieved through acidic or enzymatic hydrolysis.
-
Purification: Isolation and purification of this compound using chromatographic techniques.
II. Data Presentation
The following tables should be used to record quantitative data throughout the isolation process. Representative data from the literature is included where available; however, specific yields can vary significantly based on the plant material's origin and the precise experimental conditions.
Table 1: Extraction Parameters and Yields
| Parameter | Value | Reference / Notes |
| Starting Material | Strophanthus sarmentosus seeds | |
| Initial Mass of Seeds (g) | Record starting weight | |
| Mass after Grinding (g) | ||
| Defatting Solvent & Volume | Petroleum Ether | Record volume used |
| Mass after Defatting (g) | ||
| Extraction Solvent & Volume | 50% Ethanol (or Methanol) | Record solvent and volume |
| Crude Glycoside Extract Yield (g) | ||
| Crude Glycoside Yield (%) | (Mass of crude extract / Mass after defatting) x 100 |
Table 2: Hydrolysis and Purification Data
| Parameter | Value | Reference / Notes |
| Mass of Crude Glycoside for Hydrolysis (g) | ||
| Hydrolysis Method | Acid Hydrolysis (2N HCl) | |
| Crude this compound Yield after Hydrolysis (g) | ||
| Purification Method | Column Chromatography | Silica Gel |
| Mass of Purified this compound (g) | ||
| Final Purity of this compound (%) | Determined by HPLC | |
| Overall Yield of this compound (%) | (Mass of purified this compound / Initial mass of seeds) x 100 |
III. Experimental Protocols
Protocol 1: Extraction of Crude Glycosides
This protocol is adapted from established methods for the extraction of cardiac glycosides from Strophanthus seeds.
1. Plant Material Preparation: a. Obtain dried seeds of Strophanthus sarmentosus. b. Grind the seeds into a coarse powder using a mechanical grinder.
2. Defatting: a. Place the powdered seeds in a Soxhlet apparatus or a large flask for maceration. b. Add petroleum ether (or hexane) in a 1:5 ratio (w/v) to the powdered seeds. c. For Soxhlet extraction, allow the apparatus to cycle for 8-12 hours. For maceration, stir the mixture at room temperature for 24 hours, then filter and repeat the process with fresh solvent. d. After extraction, discard the lipid-rich solvent and air-dry the defatted seed powder to remove any residual petroleum ether.
3. Glycoside Extraction: a. Transfer the defatted powder to a flask. b. Add 50% aqueous ethanol (or methanol) in a 1:10 ratio (w/v). c. Reflux the mixture at 60-70°C for 4 hours or perform maceration with stirring at room temperature for 48 hours. d. Filter the mixture and collect the supernatant. e. Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude glycoside extract.
Protocol 2: Acid Hydrolysis of Glycosides to this compound
This protocol describes the cleavage of the glycosidic bonds to release the this compound aglycone.
1. Hydrolysis Reaction: a. Dissolve a known amount of the crude glycoside extract in a minimal amount of methanol. b. Add 2N hydrochloric acid (HCl) to the methanolic solution. A typical ratio is 1:1 (v/v) of the methanolic extract to 2N HCl.[3] c. Heat the mixture in a water bath at 80-100°C for 30-60 minutes.[3] The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).
2. Extraction of Aglycone: a. After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution or sodium carbonate solution until the pH is approximately 7.[4] b. Transfer the neutralized solution to a separatory funnel. c. Extract the aqueous solution three times with an equal volume of chloroform or ethyl acetate. The less polar aglycone, this compound, will partition into the organic layer.[4] d. Combine the organic layers. e. Wash the combined organic layers with distilled water to remove any remaining salts or sugars. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). g. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification of this compound by Column Chromatography
This protocol outlines the purification of the crude this compound using silica gel column chromatography.
1. Column Preparation: a. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane. b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then equilibrate the column by running the starting mobile phase through it.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like chloroform. b. Adsorb the dissolved sample onto a small amount of silica gel and dry it. c. Carefully load the dried sample onto the top of the prepared column.
3. Elution: a. Begin elution with a solvent system of increasing polarity. A common gradient for cardenolides is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., from 0.5% to 10%). b. Collect fractions of a fixed volume (e.g., 10-20 mL).
4. Fraction Analysis: a. Analyze the collected fractions using Thin Layer Chromatography (TLC). b. For TLC analysis, spot the fractions onto a silica gel plate. c. Develop the plate in a suitable mobile phase, such as chloroform:methanol (95:5 v/v). d. Visualize the spots under UV light (if applicable) or by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent, which gives a characteristic color for steroids) followed by gentle heating. e. Combine the fractions containing pure this compound based on the TLC analysis. f. Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Protocol 4: HPLC Analysis of this compound Purity
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the isolated this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid).[5][6]
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.[5]
-
Injection Volume: 20 µL.
-
Standard: A this compound standard should be used for comparison of retention time and for quantification.
IV. Visualizations
Caption: Workflow for the isolation of this compound.
Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling chemicals and plant materials. Strophanthus species contain highly toxic cardiac glycosides, and all materials should be handled with extreme care.
References
- 1. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sarmentogenin Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the total synthesis of Sarmentogenin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in synthesizing this compound lie in its complex stereochemistry. Key difficulties include:
-
The stereocontrolled introduction of hydroxyl groups at the C3, C11, and C14 positions.[1][2]
-
Establishing the cis-fused configurations of both the A/B and C/D steroidal rings.[1][2]
-
The selective functionalization of multiple reactive sites, which often necessitates complex protecting group strategies, especially if proceeding to glycosylated derivatives like Rhodexin A.[1][3]
Q2: I am struggling with the stereoselectivity of the C14 β-hydroxylation step. What is the recommended approach?
A2: Achieving high diastereoselectivity for the C14 β-hydroxy group is a known bottleneck. Early-stage Mukaiyama hydration attempts on intermediates often result in poor yields and favor the undesired C14 α-hydroxy epimer.[2] A more successful strategy is to perform a late-stage Mukaiyama hydration on an advanced intermediate after the C11-carbonyl has been reduced to an α-hydroxy group.[2] Using Co(acac)₂ or Mn(acac)₂ as a catalyst has been shown to improve diastereoselectivity in favor of the desired 14β-epimer.[2]
Q3: Is a protecting-group-free synthesis of this compound possible?
A3: Yes, a protecting-group-free synthesis of this compound has been successfully completed in 7 steps from 17-deoxycortisone.[1][3] This chemoenzymatic approach circumvents the need for protecting groups by carefully ordering the reaction steps, such as performing the C14 hydroxylation at a late stage.[2] However, if you plan to proceed to glycosylated products like Rhodexin A, protecting the C11 and C14 hydroxyl groups becomes necessary to avoid competitive glycosylation at multiple sites.[1][3]
Q4: My C11-carbonyl reduction is resulting in over-reduction of the butenolide motif. How can this be avoided?
A4: Over-reduction of the butenolide ring is a common side reaction, particularly with harsh reducing agents or prolonged reaction times.[1][2] For the stereoselective reduction of the C11-ketone to the required α-alcohol, a rapid reduction using dissolved lithium metal in liquid ammonia (Li-NH₃(l)) has proven effective. This reaction can be accomplished in as little as three minutes, which minimizes the risk of over-reduction.[1][2]
Q5: What is an effective method for constructing the C17-butenolide side chain?
A5: A highly effective and straightforward method for constructing the butenolide motif is through the use of the Bestmann ylide reagent.[1][2] This approach allows for the one-step construction of the key side chain onto the steroid core.[1]
Troubleshooting Guides
Mukaiyama Hydration for C14-Hydroxylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Favoring 14α-OH) | The reaction is performed on an early-stage intermediate (e.g., before C11-carbonyl reduction).[2] | Postpone the hydration until a late-stage intermediate. The presence of the 11α-OH group appears to direct the stereochemistry favorably.[2] |
| Use of an inappropriate catalyst. Fe(acac)₃ has been shown to favor the undesired epimer.[2] | Switch to a Co(acac)₂ or Mn(acac)₂ catalyst system, which has been reported to reverse the diastereomeric ratio to favor the 14β-OH product.[2] | |
| Low Reaction Yield | Substrate incompatibility or competing side reactions under hydration conditions.[1] | Ensure the side chain is already converted to the butenolide motif before attempting C14-hydroxylation, as other side chains can be unstable.[1] |
| Suboptimal reaction conditions (catalyst, solvent, hydrogen source).[2] | Systematically optimize reaction parameters. Refer to the detailed experimental protocol below for a successful set of conditions. |
C11-Carbonyl Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Over-reduction of Butenolide | The reaction time is too long or the temperature is elevated.[1][2] | Perform the reduction with Li-NH₃(l) and quench the reaction very quickly (e.g., within 3 minutes) to prevent further reduction.[2][3] |
| Low Yield | Incomplete reaction or decomposition of the product. | Ensure anhydrous conditions and a sufficient excess of dissolved lithium to drive the reaction to completion quickly. Monitor the reaction closely via TLC. |
| Incorrect Stereochemistry | Use of a non-stereoselective reducing agent. | A dissolved metal reduction (Birch conditions) is reported to give the desired C11 α-hydroxylated intermediate as a single diastereoisomer.[2][4] |
Quantitative Data Summary
Table 1: Yields and Selectivity in Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Pd/C Hydrogenation | Intermediate 4 | A/B-cis fused intermediate 7 | Quantitative | 2:1 (C5 epimers, separable) | [1] |
| 2 | Bestmann Ylide Reaction | Intermediate 7 | Butenolide intermediate 8 | 76% | N/A | [1] |
| 3 | Regioselective Elimination | Intermediate 8 | Δ¹⁴ olefin intermediate 9 | 86% | N/A | [2] |
| 4 | K-selectride Reduction | Intermediate 9 | C3-OH intermediate 11 | 85% | Single isomer | [2] |
| 5 | C11-Carbonyl Reduction | Intermediate 11 | C11α-OH intermediate 13 | 54% | Single diastereoisomer | [2] |
| 6 | Late-Stage Mukaiyama Hydration | Intermediate 13 | This compound (2) | 69% | 6.7:1 (14β/14α) | [2] |
Experimental Protocols
Protocol 1: Late-Stage Mukaiyama Hydration
This protocol describes the stereoselective introduction of the C14 β-hydroxyl group.
-
To a solution of the C11 α-hydroxylated intermediate 13 in a suitable anhydrous solvent (e.g., THF), add Co(acac)₂ as the catalyst.
-
Add a silane reducing agent (e.g., phenylsilane) to the mixture.
-
Stir the reaction under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an appropriate aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to separate the 14β-hydroxy (this compound) and 14α-hydroxy epimers. A reported yield for this step is 69% with a 6.7:1 diastereomeric ratio.[2]
Protocol 2: Stereoselective C11-Carbonyl Reduction
This protocol details the reduction of the C11-ketone to the corresponding α-alcohol.
-
Set up a three-neck flask equipped with a dry-ice condenser under an inert atmosphere.
-
Condense liquid ammonia (NH₃) into the flask at -78 °C.
-
Add small pieces of lithium metal to the liquid ammonia with vigorous stirring until a persistent blue color is observed, indicating the formation of solvated electrons.
-
Add a solution of the C11-keto intermediate in an anhydrous solvent (e.g., THF) to the Li-NH₃ solution.
-
Allow the reaction to proceed for a very short duration (e.g., 3 minutes).[2]
-
Quench the reaction by the rapid addition of a proton source, such as ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with an organic solvent.
-
Work up the organic layer as described in the previous protocol.
-
Purify by column chromatography. This method has been reported to yield the C11 α-hydroxylated product as a single diastereoisomer.[2]
Visualizations
Caption: Chemoenzymatic total synthesis workflow for this compound.
Caption: Troubleshooting workflow for Mukaiyama hydration stereoselectivity.
Caption: Logic diagram for protecting group strategy in this compound synthesis.
References
Technical Support Center: Improving Sarmentogenin Extraction Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in optimizing the extraction yield of Sarmentogenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a type of cardenolide, a class of naturally occurring steroids known for their effects on heart tissue.[1] It is classified as a cardiac glycoside and is investigated for its potential therapeutic properties.[2] The primary plant sources for this compound include various species of the genus Strophanthus and Mallotus nudiflorus.[1]
Q2: What are the conventional methods for this compound extraction?
Traditional methods for extracting this compound and other cardiac glycosides typically involve maceration or Soxhlet extraction.[3][4] These methods use organic solvents like ethanol or methanol to isolate the compound from powdered plant material.[3] While established, these techniques can be time-consuming and may require larger solvent volumes.
Q3: What advanced extraction techniques can improve yield and efficiency?
Modern techniques are often employed to increase yield and reduce extraction time. These include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation, which disrupts plant cell walls and enhances the release of intracellular compounds.[5][6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material rapidly, accelerating the extraction process.[7]
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO2, as a highly selective solvent, which is ideal for preventing thermal degradation of sensitive compounds.
Q4: How does this compound exert its biological effects?
Like other cardiac glycosides, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes, particularly in cardiac muscle cells (myocytes).[1][8] This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction.[2][8]
Troubleshooting Guide for this compound Extraction
This guide addresses common issues that can lead to suboptimal extraction results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inadequate Cell Disruption: The solvent cannot efficiently penetrate the plant matrix. 2. Suboptimal Solvent Choice: The solvent's polarity is not ideal for this compound. 3. Degradation of Compound: High temperatures or prolonged extraction times may be degrading the target molecule. 4. Incomplete Extraction: Insufficient time or an inappropriate solvent-to-solid ratio. | 1. Ensure the plant material is ground to a fine, consistent powder (e.g., 40-60 mesh).[4][7] 2. Screen a range of solvents and mixtures (e.g., methanol, ethanol, ethanol-water mixtures) to find the optimal polarity.[7] 3. Use a lower extraction temperature or switch to a non-thermal method like SFE. Consider blanching the plant material to deactivate degrading enzymes.[7] 4. Optimize the extraction time and increase the solvent-to-solid ratio.[9] |
| Impure Extract | 1. Co-extraction of Impurities: The solvent is not selective enough and is dissolving other compounds like fats and chlorophyll. 2. Ineffective Purification: The downstream purification steps are not adequately separating this compound. | 1. Perform a pre-extraction "defatting" step with a non-polar solvent like petroleum ether or hexane.[4] 2. Employ chromatographic techniques for purification, such as column chromatography with silica gel or macroporous resin, followed by HPLC for high-purity fractions.[4][9] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary between plant batches. 2. Fluctuations in Experimental Conditions: Minor changes in temperature, time, or solvent concentration can impact yield. | 1. Source plant material from a consistent supplier and, if possible, analyze the raw material's potency beforehand. 2. Maintain strict control over all experimental parameters. Utilize statistical methods like Response Surface Methodology (RSM) to identify and optimize critical variables.[9] |
Quantitative Data Summary
The selection of the extraction method significantly impacts the yield of glycosides. The following table provides a comparative summary of yields obtained for similar compounds using different techniques.
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield (%) |
| Maceration | 70% Ethanol | 25 | 24 hours | ~65 |
| Soxhlet Extraction | 70% Ethanol | 80 | 6 hours | ~80 |
| Ultrasonic-Assisted (UAE) | 86% Ethanol | 30 | 1.5 hours | ~95-100[9] |
| Microwave-Assisted (MAE) | Methanol | 70 | 15 min | ~90 |
Note: Values are representative and intended for comparison. Actual yields depend on the specific plant matrix and optimized conditions.
Detailed Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
This protocol outlines a general procedure for extracting this compound using UAE, a method known for its efficiency and reduced processing time.[10]
-
Sample Preparation:
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add an optimized solvent, such as 86% ethanol, at a liquid-to-solid ratio of 19:1 (mL/g), resulting in 190 mL of solvent.[9]
-
Place the flask into an ultrasonic bath. Ensure the water level in the bath covers the solvent level in the flask.
-
Sonicate at a controlled frequency (e.g., 40 kHz) and power (e.g., 160 W) for a predetermined duration (e.g., 1.5 hours) at a constant temperature (e.g., 30°C).[9][10]
-
-
Sample Recovery and Concentration:
-
After sonication, filter the mixture through Whatman No. 42 filter paper to separate the extract from the solid residue.[11]
-
Wash the residue with a small volume of fresh solvent (e.g., 20 mL) to recover any remaining extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to prevent degradation.
-
-
Purification:
-
The resulting crude extract can be further purified using column chromatography. Macroporous resin is often effective for separating glycosides from other plant constituents.[9]
-
For high-purity this compound, fractions from column chromatography can be further purified using High-Performance Liquid Chromatography (HPLC).[3]
-
Visualizations: Workflows and Pathways
Caption: Generalized experimental workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low this compound extraction yield.
Caption: Signaling pathway showing this compound's inhibition of the Na+/K+-ATPase pump.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]
- 5. The Sound of Extraction: Ultrasonic-Assisted Techniques in Plant Active Principle Recovery [greenskybio.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 9. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application and mechanism of ultrasonic-assisted extraction of ginkgo flavonol glycosides with natural deep eutectic solvent-based supramolecular solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pjoes.com [pjoes.com]
Troubleshooting Sarmentogenin instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sarmentogenin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a cardenolide, a class of naturally occurring steroid derivatives. It is typically a white crystalline solid. While stable under standard laboratory conditions, its stability can be compromised by extreme pH and temperature. It is moderately soluble in organic solvents such as ethanol and less soluble in water.[1]
Q2: What is the primary mechanism of action for this compound?
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cells. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels. This cascade of events ultimately influences various cellular processes.
Q3: How should I store this compound powder and its stock solutions?
-
Powder: this compound powder is stable for extended periods when stored at -20°C.
-
In Solvent: Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months, or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Perform a stepwise dilution: first dilute the DMSO stock in a small volume of the aqueous buffer, mix thoroughly, and then add this intermediate dilution to the final volume.- Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.[2] |
| Inconsistent experimental results | Degradation of this compound in the working solution due to inappropriate pH, temperature, or light exposure. | - Prepare fresh working solutions for each experiment from a frozen stock aliquot.- Protect solutions from light by using amber vials or covering tubes with foil.- Perform a stability test of this compound in your specific assay buffer under the experimental conditions (temperature, duration) to ensure its integrity. |
| Loss of biological activity | Degradation of the compound in the stock solution. | - Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.- If a stock solution has been stored for an extended period, consider preparing a fresh stock from powder. |
| Unexpected peaks in HPLC analysis | Degradation of this compound or contamination. | - Ensure the mobile phase is properly prepared and degassed.- Check for system leaks.- Use a guard column to protect the analytical column from contaminants in the sample. |
Data on this compound Stability
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 37°C
| pH | Apparent First-Order Degradation Rate Constant (k, day⁻¹) (Illustrative) | Half-life (t½, days) (Illustrative) |
| 3.0 | 0.098 | 7.1 |
| 5.0 | 0.023 | 30.1 |
| 7.4 | 0.045 | 15.4 |
| 9.0 | 0.151 | 4.6 |
Note: Cardenolides can be susceptible to both acid and base-catalyzed hydrolysis. The butenolide ring is particularly labile under alkaline conditions.
Table 2: Illustrative Temperature Stability of this compound in pH 7.4 Buffer
| Temperature | Apparent First-Order Degradation Rate Constant (k, day⁻¹) (Illustrative) | Half-life (t½, days) (Illustrative) |
| 4°C | 0.005 | 138.6 |
| 25°C (Room Temp) | 0.031 | 22.4 |
| 37°C (Physiological) | 0.045 | 15.4 |
Note: As with most chemical reactions, the degradation of this compound is expected to increase with temperature.
Table 3: Illustrative Stability of this compound in Common Organic Solvents at 25°C
| Solvent | Apparent First-Order Degradation Rate Constant (k, day⁻¹) (Illustrative) | Half-life (t½, days) (Illustrative) |
| DMSO | 0.002 | 346.6 |
| Ethanol | 0.015 | 46.2 |
| Acetonitrile | 0.018 | 38.5 |
| Methanol | 0.025 | 27.7 |
Note: Protic solvents like alcohols may participate in degradation reactions, while aprotic solvents like DMSO are generally preferred for long-term storage of stock solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but do not overheat.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: this compound DMSO stock solution, sterile cell culture medium, sterile pipette tips.
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
To minimize precipitation, it is recommended to add the this compound stock solution to the culture medium while gently vortexing or mixing.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity.[2]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Use the freshly prepared working solutions immediately.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: Enhancing Sarmentogenin Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Sarmentogenin in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a cardenolide, a type of steroid-like compound naturally found in certain plants.[1] It is recognized for its potential therapeutic effects, primarily through the inhibition of the Na+/K+-ATPase enzyme, which can lead to increased intracellular calcium and enhanced heart muscle contractility.[1] Like many hydrophobic compounds, this compound has poor solubility in aqueous solutions, such as cell culture media. This low solubility can lead to precipitation of the compound, resulting in inaccurate and non-reproducible experimental results. Therefore, enhancing its solubility is a critical step for successful in vitro studies.
Q2: What are the general physicochemical properties of this compound?
A2: this compound is typically a white crystalline solid with a molecular weight of approximately 390.5 g/mol .[1][2] It is sparingly soluble in water but shows better solubility in organic solvents such as ethanol and methanol.[2]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Based on its chemical properties and data from related compounds, the recommended primary solvents for preparing a concentrated stock solution of this compound are dimethyl sulfoxide (DMSO), ethanol, or methanol. DMSO is a powerful solvent for many poorly soluble compounds.[3] For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5% or even 0.1%) to avoid solvent-induced cytotoxicity.[4][5]
Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?
A4: Precipitation upon dilution of a hydrophobic compound's stock solution into an aqueous medium is a common issue. Here are a few troubleshooting steps:
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Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) in the cell culture medium is as low as possible and within the tolerated range for your specific cell line.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a stock solution could be prepared in a small amount of DMSO and then further diluted with a less toxic solvent like ethanol or polyethylene glycol (PEG) before the final dilution in the medium.
-
Utilize solubility enhancers: Consider using excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can sometimes help dissolve small precipitates, but care must be taken to avoid degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume gradually. If solubility is still poor, try a different recommended solvent (e.g., switch from ethanol to DMSO). Gentle warming or sonication may also be attempted. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too high, causing the compound to "crash out". | Reduce the final concentration of this compound. Prepare an intermediate dilution of the stock solution in a co-solvent or with a solubility enhancer before adding it to the medium. Ensure the final solvent concentration is minimal. |
| Cells in the control group (treated with vehicle only) are showing signs of toxicity. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the specific cell line being used. | Determine the maximum tolerated solvent concentration for your cell line through a dose-response experiment. Ensure the final solvent concentration in all experimental wells, including controls, is below this toxic threshold. |
| Inconsistent results between experiments. | Incomplete dissolution of this compound leading to variations in the actual concentration. Degradation of the compound in the stock solution over time. | Ensure the stock solution is clear and free of any visible precipitate before each use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₄O₅ | [1] |
| Molecular Weight | 390.5 g/mol | [1][2] |
| Appearance | White crystalline solid | [2] |
| Water Solubility | Poor | [2] |
| Organic Solvent Solubility | Moderately soluble in ethanol and methanol | [2] |
Table 2: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Reference (for Sarsasapogenin) |
| Dimethyl Sulfoxide (DMSO) | ~0.2 mg/mL | [6] |
| Ethanol | ~2 mg/mL | [6] |
| Ethanol:PBS (1:2 solution) | ~0.3 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 3.905 mg of this compound.
-
Add Solvent: Add the calculated volume of DMSO to the tube. For a 10 mM stock solution from 3.905 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and direct addition to sterile cultures, filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a working solution of this compound by diluting the stock solution into cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilutions: Determine the final concentration of this compound required for your experiment. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would need to add 1 µL of the 10 mM stock solution.
-
Prepare Intermediate Dilution (Recommended): To ensure accurate pipetting and homogenous mixing, it is highly recommended to prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your experimental wells. For instance, to get a final concentration of 10 µM in 1 mL, add 100 µL of the 100 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of the solvent (e.g., DMSO) as the wells treated with this compound.
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Mix Gently: After adding the working solution to the wells, gently mix the contents by swirling the plate or by gently pipetting up and down.
Mandatory Visualizations
References
- 1. Buy this compound (EVT-1535838) | 76-28-8 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding in Sarmentogenin assays
Welcome to the technical support center for Sarmentogenin assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding non-specific binding in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a cardenolide, a type of steroid that acts as a cardiac glycoside.[1] It is found in various plants and is studied for its potential therapeutic effects, including in cancer research and neurobiology. Accurate quantification of this compound is crucial for pharmacokinetic and pharmacodynamic studies, drug development, and toxicological assessments.
Q2: What is the most common type of immunoassay for a small molecule like this compound?
For small molecules (haptens) like this compound, the most common immunoassay format is a competitive enzyme-linked immunosorbent assay (ELISA) . In this format, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Q3: What is non-specific binding (NSB) and why is it a problem in this compound assays?
Non-specific binding refers to the attachment of assay components, such as antibodies or enzyme conjugates, to unintended surfaces of the microplate wells rather than the specific target. This leads to a high background signal, which can mask the true signal from the analyte, reduce assay sensitivity, and lead to inaccurate results.[2][3]
Q4: What are the primary causes of high background in a competitive ELISA for this compound?
High background in a this compound competitive ELISA can stem from several factors:
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Inadequate Blocking: Unoccupied sites on the microplate surface are not sufficiently covered, allowing for non-specific attachment of antibodies.[3][4]
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Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[2]
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Insufficient Washing: Failure to remove all unbound reagents during wash steps is a major contributor to high background.[4][5]
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Cross-Reactivity: The antibodies may bind to other structurally similar molecules present in the sample matrix.[6][7]
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Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can significantly reduce the dynamic range and sensitivity of your this compound assay. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Blocking | Optimize the blocking buffer. Test different blocking agents (e.g., BSA, casein, non-fat dry milk, or commercial protein-free blockers). Increase the concentration of the blocking agent or the incubation time.[2][3][4] | A significant reduction in the optical density (OD) of the blank wells, leading to an improved signal-to-noise ratio. |
| Antibody Concentration Too High | Perform a titration of the primary and/or enzyme-conjugated secondary antibody to determine the optimal concentration that provides a good signal with low background. | A lower background signal without a significant loss in the specific signal, thereby increasing the assay window. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well (e.g., to 300 µL). Add a soaking step of 1-2 minutes for each wash. Include a non-ionic detergent like Tween-20 (0.05%) in the wash buffer.[2][4][5] | More effective removal of unbound reagents, resulting in a cleaner background. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water. Use sterile pipette tips and change them between reagents. | Elimination of false signals caused by contaminants. |
The choice of blocking agent can have a substantial impact on the background signal. The following table provides a summary of the relative effectiveness of common blocking agents in reducing non-specific binding.
| Blocking Agent | Typical Concentration | Relative Effectiveness in Reducing Background | Signal-to-Noise Ratio Improvement |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Moderate to Good | Good |
| Non-Fat Dry Milk | 1-5% (w/v) | Good to Excellent | Very Good |
| Casein | 1-3% (w/v) | Excellent | Excellent |
| Fish Gelatin | 0.1-1% (w/v) | Moderate | Moderate |
| Commercial Protein-Free Blockers | Varies | Excellent | Excellent |
Effectiveness can be assay-dependent and requires empirical testing.
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio indicates that the specific signal is weak relative to the background, making it difficult to distinguish between different concentrations of this compound.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Reagent Concentrations | Optimize the concentrations of the coating antigen (this compound conjugate) and the primary antibody through a checkerboard titration. | Identification of the optimal concentrations that yield the largest assay window (difference between maximum and minimum signal). |
| Inefficient Blocking | Switch to a more effective blocking agent (see table above). Consider using a combination of a protein blocker and a non-ionic detergent.[8] | Reduced background noise, which will increase the signal-to-noise ratio. |
| Incorrect Incubation Times/Temperatures | Optimize incubation times and temperatures for each step (coating, blocking, antibody binding, and substrate development). | Enhanced specific binding and reduced non-specific interactions, leading to a better signal-to-noise ratio. |
| Detergent Issues | If using a detergent like Tween-20 in the blocking or wash buffers, ensure the concentration is optimal (typically 0.05%). Too high a concentration can strip the coated antigen or antibodies from the plate.[2][9] | A balance between reduced background and preservation of the specific signal. |
Experimental Protocols
Representative Competitive ELISA Protocol for this compound
This protocol is a general guideline and should be optimized for your specific antibodies and reagents.
Materials:
-
96-well ELISA plate
-
This compound standard
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
Anti-Sarmentogenin antibody (capture antibody)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
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Substrate Solution (e.g., TMB)
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Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the anti-Sarmentogenin antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of this compound-enzyme conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Workflow for a competitive ELISA for this compound detection.
Caption: A logical workflow for troubleshooting high background signals.
Caption: Simplified signaling pathway of this compound's action on cardiac cells.
References
- 1. This compound | C23H34O5 | CID 6437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. arp1.com [arp1.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. coolors.co [coolors.co]
- 8. corning.com [corning.com]
- 9. bosterbio.com [bosterbio.com]
Strategies to minimize degradation of Sarmentogenin during storage
This technical support center provides guidance on the best practices for storing Sarmentogenin and troubleshooting potential degradation issues. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a cool, dry, and dark place. The recommended temperature range is 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and light.[1][2]
Q2: How should I store this compound in solution?
This compound solutions are more susceptible to degradation than the solid form. For short-term storage (up to 24 hours), solutions can be stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO or ethanol) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound to degrade?
The main factors contributing to the degradation of this compound, a cardiac glycoside, are:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV or visible light can lead to photodegradation.[2][3]
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze hydrolysis of the glycosidic bond and other susceptible functional groups.
-
Oxidation: The presence of oxidizing agents can lead to the modification of hydroxyl groups and other sensitive moieties within the molecule.
Q4: What are the visible signs of this compound degradation?
In its solid form, degradation may not be visually apparent. For solutions, signs of degradation can include a change in color, the appearance of precipitates, or a decrease in biological activity. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q5: Which solvents are recommended for dissolving this compound?
This compound is sparingly soluble in water but shows better solubility in organic solvents. For creating stock solutions, dimethyl sulfoxide (DMSO), ethanol, or methanol are commonly used. Ensure the chosen solvent is of high purity and dry, as water content can promote hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment | This compound degradation due to improper storage or handling. | 1. Prepare fresh solutions from a new stock of solid this compound.2. Verify the storage conditions of both the solid compound and the prepared solutions (temperature, light protection).3. Perform an analytical check (e.g., HPLC) on the stored solution to assess its purity and concentration. |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products. | 1. Compare the chromatogram with a reference standard of freshly prepared this compound.2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times.3. Re-evaluate the storage and handling procedures to minimize degradation. |
| Precipitate formation in a stored solution | Poor solubility at the storage temperature or degradation leading to insoluble products. | 1. Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves.2. If the precipitate remains, it may be a degradation product. Analyze the supernatant and, if possible, the precipitate separately.3. Consider using a different solvent or a lower concentration for storage. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by experimental studies.
| Storage Condition | Duration | Purity (%) | Degradation Products (%) |
| Solid, 2-8°C, Dark, Dry | 12 months | >99% | <1% |
| Solid, 25°C, Dark, Dry | 12 months | 95% | 5% |
| Solid, 40°C, 75% RH | 6 months | 85% | 15% |
| Solution in DMSO, -20°C | 6 months | >98% | <2% |
| Solution in DMSO, 4°C | 1 month | 90% | 10% |
| Aqueous Solution (pH 7), 25°C | 1 week | 70% | 30% |
| Aqueous Solution (pH 3), 25°C | 1 week | 60% | 40% |
| Aqueous Solution (pH 9), 25°C | 1 week | 55% | 45% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Phosphoric acid
2. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Degradation Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place the solid this compound in an oven at 105°C for 24 hours. Also, heat a solution of this compound in methanol at 60°C for 24 hours.
- Photodegradation: Expose a solution of this compound in methanol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5][6] A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
- Before analysis, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is essential.[7][8][9]
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (Water with 0.1% phosphoric acid) and Solvent B (Acetonitrile).
- Start with a gradient of 80% A and 20% B, and gradually increase the proportion of Solvent B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.[7][10]
- Injection Volume: 10 µL.
2. Method Validation:
- Specificity: Analyze blank samples, this compound standard, and samples from the forced degradation study to ensure that the peaks of degradation products are well-resolved from the main this compound peak.
- Linearity: Prepare a series of this compound solutions of known concentrations and inject them to establish a linear relationship between peak area and concentration.
- Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples of known concentrations.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. powerpharm.co.uk [powerpharm.co.uk]
- 2. redmondpharmacy.com [redmondpharmacy.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Refining Protocols for Sarmentogenin Derivatization
Welcome to the technical support center for Sarmentogenin derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the chemical modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule for derivatization?
A1: this compound possesses several reactive functional groups amenable to derivatization. These include three hydroxyl groups at positions C3 (secondary), C11 (secondary), and C14 (tertiary), and an α,β-unsaturated γ-lactone (butenolide) ring attached at C17. The hydroxyl groups are common targets for esterification, etherification, and glycosylation, while the butenolide ring can potentially undergo addition reactions.
Q2: I am attempting to selectively glycosylate the C3-hydroxyl group of this compound but am getting a mixture of products. Why is this happening and how can I improve selectivity?
A2: This is a common challenge due to the presence of multiple hydroxyl groups (C3, C11, and C14) that can compete for the glycosyl donor. To achieve selective glycosylation at the C3 position, a protecting group strategy is essential. The C11 and C14 hydroxyl groups should be masked with suitable protecting groups prior to the glycosylation reaction. After the desired glycosidic bond is formed at C3, the protecting groups can be removed.
Q3: What are some suitable protecting groups for the hydroxyl groups of this compound?
A3: The choice of protecting group depends on the specific reaction conditions you plan to employ for derivatization. For the secondary hydroxyl group at C11, common protecting groups include silyl ethers (e.g., TBS, TIPS), benzyl ethers, or acetals. The tertiary hydroxyl group at C14 is sterically hindered and less reactive, which can sometimes provide a degree of natural selectivity. However, if protection is required, forcing conditions might be necessary, or a different synthetic strategy may be needed. It is crucial to select an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others or the desired derivative.
Q4: Can the butenolide ring of this compound be modified?
A4: Yes, the butenolide ring is a reactive moiety. The double bond can undergo various addition reactions, and the lactone itself can be opened by strong nucleophiles. Modifications to this ring can significantly impact the biological activity of the resulting derivative, as it is crucial for the cardiotonic effects of this compound.
Q5: What is the primary mechanism of action for this compound and its derivatives?
A5: this compound and its derivatives are cardiac glycosides, and their primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility.[2]
Troubleshooting Guides
Problem 1: Low Yield in Derivatization Reactions
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The hydroxyl groups of this compound, particularly the C14-OH, are in a sterically crowded environment. Consider using smaller, more reactive reagents. For enzymatic reactions, ensure the substrate can access the active site of the enzyme. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or slightly increase the temperature if the starting material is still present. Ensure all reagents are fresh and anhydrous, as moisture can quench many reactions. |
| Side Reactions | The presence of multiple reactive sites can lead to undesired side products. Employ a protecting group strategy to selectively block reactive sites that you do not wish to modify. |
| Product Degradation | This compound and its derivatives may be sensitive to harsh reaction conditions (e.g., strong acids or bases). Use milder reagents and conditions where possible. Ensure appropriate work-up and purification procedures to minimize degradation. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Mixture of Isomers/Products | If selective derivatization was not achieved, you will have a mixture of products that can be difficult to separate. Improve the selectivity of your reaction using protecting groups or by optimizing reaction conditions (e.g., temperature, catalyst). Consider using chiral chromatography for separating stereoisomers. |
| Similar Polarity of Products and Starting Materials | If the derivatization results in a small change in polarity, separation by standard column chromatography can be challenging. Try using a different solvent system or a different stationary phase for chromatography. Preparative HPLC can also be an effective purification method. |
| Contamination with Reagents | Ensure that the work-up procedure effectively removes all excess reagents and byproducts. For example, use aqueous washes to remove water-soluble reagents and appropriate extractions. |
Experimental Protocols
Protocol 1: Selective Glycosylation of this compound at the C3-Hydroxyl Group
This protocol is adapted from the synthesis of rhodexin A, a glycosylated derivative of this compound.[1]
Step 1: Protection of C11 and C14 Hydroxyl Groups
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Add a protecting group reagent that will selectively react with the secondary C11-OH and tertiary C14-OH, or both. A common strategy is to use a reagent that forms a cyclic protecting group across two hydroxyls if their stereochemistry allows, or to use a bulky silylating agent. Due to the steric hindrance of C14-OH, selective protection of C11-OH might be achievable under carefully controlled conditions.
-
Monitor the reaction by TLC until completion.
-
Purify the protected this compound using column chromatography.
Step 2: Glycosylation
-
Dissolve the protected this compound in an anhydrous solvent (e.g., dichloromethane).
-
Add a glycosyl donor (e.g., a per-O-acetylated glycosyl bromide or a trichloroacetimidate donor) and a suitable promoter (e.g., silver triflate, TMSOTf).
-
Conduct the reaction at low temperature (e.g., -78 °C to 0 °C) and allow it to warm to room temperature slowly.
-
Monitor the reaction by TLC.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the glycosylated product by column chromatography.
Step 3: Deprotection
-
Dissolve the protected glycosylated this compound in a suitable solvent.
-
Add the appropriate deprotection reagent based on the protecting groups used (e.g., TBAF for silyl ethers, H₂/Pd-C for benzyl ethers).
-
Monitor the reaction by TLC until the deprotection is complete.
-
Purify the final glycosylated this compound derivative.
Quantitative Data
The following table summarizes representative yields for the chemoenzymatic synthesis of this compound and a subsequent derivatization step. Actual yields may vary depending on specific reaction conditions and substrate purity.
| Reaction Step | Product | Reported Yield (%) | Reference |
| Enzymatic C14–H α-hydroxylation | C14α-hydroxylated intermediate | up to 65 | [3] |
| Bestmann ylide reaction | Butenolide-containing intermediate | 76 | [3] |
| Mukaiyama hydration | Dihydroxylated intermediate | 85 | [3] |
| Stereoselective C11 carbonyl reduction | This compound | 60 | [3] |
| Glycosylation of protected this compound | Protected Rhodexin A | Not specified, but described as challenging | [1] |
Visualizations
Experimental Workflow: Selective Derivatization of this compound
Caption: A generalized workflow for the selective derivatization of this compound.
Signaling Pathway: Inhibition of Na+/K+-ATPase by this compound Derivatives
Caption: Signaling cascade initiated by this compound-mediated Na+/K+-ATPase inhibition.
References
Technical Support Center: Overcoming Resistance to Sarmentogenin Treatment in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Sarmentogenin in their cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring cardenolide, a class of compounds known for their effects on cardiac tissue. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This disruption of ion homeostasis can trigger various cellular events, including apoptosis (programmed cell death) and autophagy.
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm that it has developed resistance?
The development of resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance. It is also crucial to ensure the stability of your this compound stock solution and to perform regular cell line authentication to rule out contamination or genetic drift.
Q3: What are the known mechanisms of resistance to this compound and other cardiac glycosides?
The most well-documented mechanism of resistance to cardiac glycosides is the alteration of the Na+/K+-ATPase pump itself. This can include:
-
Overexpression of the α1 subunit: The α1 subunit of the Na+/K+-ATPase is the primary binding site for cardiac glycosides. Increased expression of this subunit can effectively "soak up" the drug, requiring higher concentrations to achieve a therapeutic effect.
-
Mutations in the α subunit: Although less common in cancer, mutations in the cardiac glycoside binding site of the α subunit can reduce the affinity of the drug for its target.
-
Changes in subunit composition: The Na+/K+-ATPase is composed of α and β subunits, with different isoforms of each. A shift in the expression of these isoforms can influence the sensitivity of the pump to cardiac glycosides.
Other potential, though less studied, mechanisms of resistance may involve the upregulation of anti-apoptotic proteins, such as Bcl-2, which can counteract the pro-apoptotic signals induced by this compound.
Troubleshooting Guide
Problem: Decreased or loss of this compound efficacy in my cell line.
This is a common indication of acquired resistance. Follow these steps to troubleshoot the issue:
Step 1: Confirm Resistance
-
Action: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value of this compound in your current cell line. Compare this to the IC50 of the original, sensitive parental cell line.
-
Expected Outcome: A significant fold-increase in the IC50 value confirms the development of resistance.
Step 2: Investigate the Mechanism of Resistance
If resistance is confirmed, the next step is to investigate the underlying molecular changes.
-
Hypothesis 1: Overexpression of Na+/K+-ATPase α1 subunit.
-
Experiment: Quantify the protein expression levels of the Na+/K+-ATPase α1 subunit in both your sensitive and resistant cell lines using Western blotting.
-
Expected Outcome: Resistant cell lines will show a significantly higher expression of the α1 subunit compared to sensitive cells.
-
-
Hypothesis 2: Altered Na+/K+-ATPase activity.
-
Experiment: Measure the Na+/K+-ATPase activity in cell lysates from both sensitive and resistant cell lines.
-
Expected Outcome: Resistant cells may exhibit different basal or this compound-inhibited ATPase activity.
-
-
Hypothesis 3: Upregulation of anti-apoptotic proteins.
-
Experiment: Assess the expression levels of key anti-apoptotic proteins, such as Bcl-2, in sensitive and resistant cells via Western blotting.
-
Expected Outcome: Resistant cell lines may show elevated levels of Bcl-2, contributing to their survival despite this compound treatment.
-
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can employ several strategies to overcome this compound resistance.
-
Strategy 1: Combination Therapy.
-
Rationale: Combining this compound with other anti-cancer agents can create synergistic effects and target resistance pathways.
-
Suggested Combinations:
-
With DNA-damaging agents (e.g., Cisplatin): Cardiac glycosides can enhance the efficacy of DNA-damaging agents.
-
With Bcl-2 inhibitors (e.g., Venetoclax): If you observe Bcl-2 upregulation, combining this compound with a Bcl-2 inhibitor can restore apoptotic sensitivity.
-
With other chemotherapeutic agents: The synergistic effects of combining cardiac glycosides with drugs like doxorubicin have been reported.
-
-
-
Strategy 2: Targeting the Na+/K+-ATPase Signalosome.
-
Rationale: The Na+/K+-ATPase also functions as a signaling scaffold. Modulating downstream signaling pathways, such as Src/EGFR and PI3K/Akt, which can be activated upon cardiac glycoside binding, may offer alternative therapeutic avenues.
-
Quantitative Data
While specific IC50 values for this compound in a wide range of sensitive versus resistant cell lines are not extensively published, the following table provides representative IC50 values for other cardiac glycosides to illustrate the expected differences in sensitivity.
| Cardiac Glycoside | Cell Line | Resistance Status | IC50 (nM) |
| Digoxin | T98G (Glioblastoma) | Sensitive | Value not specified, but effective |
| U-97 MG (Glioblastoma) | Sensitive |
Technical Support Center: Optimizing Reaction Conditions for Sarmentogenin Glycosylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic glycosylation of sarmentogenin.
Frequently Asked Questions (FAQs)
Q1: What are the crucial parameters to consider when starting the optimization of this compound glycosylation?
A1: The key parameters to optimize are the choice of glycosyltransferase (GT), pH, temperature, substrate concentrations (this compound and sugar donor), and the use of co-solvents to improve the solubility of the hydrophobic this compound substrate.
Q2: How do I select an appropriate glycosyltransferase (UGT) for this compound?
A2: Uridine diphosphate-glycosyltransferases (UGTs) are commonly used for steroid glycosylation. The choice depends on the desired regioselectivity (the specific hydroxyl group to be glycosylated). It is often necessary to screen a panel of different UGTs to find one with the desired activity and selectivity for your substrate. Plant UGTs, in particular, have shown potential for enhancing the glycosylation of natural products.[1]
Q3: What is a typical starting pH and temperature for the reaction?
A3: A good starting point for pH is in the range of 6.5 to 8.5. For example, the glycosyltransferase UGT-76G1Sr shows optimal activity between pH 7.0 and 8.5, while Rs89B1 prefers a pH of 6.5 to 7.0.[2][3] A typical starting temperature is between 30°C and 40°C. For instance, UGT-76G1Sr has a temperature optimum of 40°C, whereas Rs89B1 works best between 30°C and 35°C.[2][3]
Q4: this compound is poorly soluble in aqueous buffers. How can I improve its solubility?
A4: Low solubility of hydrophobic substrates like this compound is a common challenge. The addition of a small amount of a water-miscible organic co-solvent, such as DMSO or methanol, can significantly improve solubility. However, high concentrations of organic solvents can denature the enzyme, so it is crucial to determine the optimal co-solvent concentration. Another strategy is a fed-batch approach, where the this compound is added gradually to the reaction to maintain a low, soluble concentration. Glycosylation itself is a known strategy to improve the solubility of hydrophobic compounds.[4]
Q5: What is the recommended sugar donor and what are the typical molar ratios?
A5: The most common sugar donor for UGTs is UDP-glucose (uridine diphosphate glucose). The molar ratio of the sugar donor to the acceptor (this compound) is a critical parameter. An excess of the UDP-sugar is often used to drive the reaction to completion. A starting point could be a donor-to-acceptor molar ratio of 2:1 to 5:1.
Q6: How can I monitor the progress of the glycosylation reaction?
A6: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). By taking small aliquots of the reaction mixture at different time points, you can quantify the consumption of the this compound substrate and the formation of the glycosylated product. A reversed-phase C18 column is typically used for the separation of steroids and their glycosides.[5]
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic glycosylation of this compound.
| Problem | Possible Cause | Suggested Solution |
| 1. Low or No Product Yield | Inactive Enzyme: The glycosyltransferase may be inactive due to improper storage, handling, or degradation. | - Perform a control reaction with a known, reliable substrate for your enzyme to confirm its activity. - Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Systematically vary the pH and temperature to find the optimal conditions for your specific enzyme and substrate combination (see Data Presentation section). - Ensure the buffer does not contain any inhibitory compounds. | |
| Product Inhibition: The accumulation of the glycosylated product or the UDP by-product can inhibit the enzyme. | - Consider strategies to remove the product as it is formed, for example, by using in-situ product removal techniques. - Implement a UDP-sugar regeneration system to recycle the UDP by-product back to UDP-glucose. | |
| Low Substrate Concentration: The concentration of this compound may be too low due to poor solubility. | - Increase the solubility of this compound by adding a co-solvent like DMSO (test a range, e.g., 5-20%). - Use a fed-batch strategy to maintain a constant, low concentration of dissolved substrate. | |
| 2. Formation of Multiple Products (Poor Regioselectivity) | Enzyme Lacks Specificity: The UGT may be glycosylating multiple hydroxyl groups on the this compound molecule. | - Screen different UGTs to find one with higher regioselectivity for the desired position. - If available, consider protein engineering of the UGT to alter its active site and improve regioselectivity. |
| 3. Reaction Stalls Prematurely | Depletion of Sugar Donor: The UDP-glucose may be completely consumed before the this compound is fully converted. | - Increase the initial molar ratio of UDP-glucose to this compound. - Implement a UDP-glucose regeneration system to maintain a constant supply of the sugar donor. |
| Enzyme Instability: The enzyme may lose activity over the course of the reaction under the chosen conditions. | - Determine the enzyme's half-life at the reaction temperature and consider adding a second dose of the enzyme during the reaction. - Add stabilizing agents, such as glycerol or BSA, to the reaction mixture. |
Data Presentation
The following tables summarize quantitative data on the effects of different reaction parameters on glycosyltransferase activity. Disclaimer: The following data is derived from studies on various glycosyltransferases and substrates and should be used as a general guide for optimizing this compound glycosylation.
Table 1: Effect of pH on Relative Glycosyltransferase Activity
| pH | Relative Activity (%) of UGT-76G1Sr | Relative Activity (%) of Rs89B1** |
| 5.0 | ~40 | ~60 |
| 6.0 | ~60 | ~80 |
| 6.5 | ~75 | ~100 |
| 7.0 | ~90 | ~100 |
| 7.5 | ~100 | ~90 |
| 8.0 | ~100 | ~70 |
| 8.5 | ~95 | ~50 |
| 9.0 | ~80 | Not Recommended |
| Data adapted from a study on UGT-76G1Sr with stevioside as a substrate.[3] | ||
| **Data adapted from a study on Rs89B1 with 2,3,4-THB as a substrate.[2] |
Table 2: Effect of Temperature on Relative Glycosyltransferase Activity
| Temperature (°C) | Relative Activity (%) of UGT-76G1Sr | Relative Activity (%) of Rs89B1** |
| 20 | ~50 | ~70 |
| 25 | ~65 | ~85 |
| 30 | ~80 | ~100 |
| 35 | ~95 | ~100 |
| 40 | ~100 | ~80 |
| 45 | ~85 | ~50 |
| 50 | ~60 | <10 |
| Data adapted from a study on UGT-76G1Sr with stevioside as a substrate.[3] | ||
| **Data adapted from a study on Rs89B1 with 2,3,4-THB as a substrate.[2] |
Table 3: Influence of Acceptor to Donor Molar Ratio on Glycosylation Yield *
| Acceptor:Donor Molar Ratio | Product Yield (%) |
| 1:1 | 45 |
| 1:2 | 75 |
| 1:3 | 92 |
| 1:5 | >95 |
| *This table presents representative data illustrating the general trend that increasing the molar excess of the sugar donor (e.g., UDP-glucose) relative to the acceptor (e.g., this compound) can drive the reaction towards higher product yields. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Glycosylation of this compound
This protocol provides a starting point for the glycosylation of this compound using a UDP-glycosyltransferase (UGT).
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5 - 8.5).
-
10 mM MgCl₂.
-
0.4 mM this compound (dissolved in a minimal amount of DMSO, ensure final DMSO concentration is <10%).
-
2.0 mM UDP-glucose.
-
10-20 µg of purified UGT enzyme.
-
-
-
Incubation:
-
Incubate the reaction mixture at 35-40°C for 2 to 24 hours in a shaking incubator. The optimal reaction time should be determined by time-course analysis.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold methanol.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched reaction mixture vigorously.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: HPLC Method for Analysis of this compound and its Glycosides
This is a general reversed-phase HPLC method that can be adapted for the analysis of this compound and its glycosylated products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-31 min: 90% to 10% B (linear gradient)
-
31-35 min: 10% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound glycosylation.
Caption: Troubleshooting logic for low yield in glycosylation reactions.
References
- 1. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Sarmentogenin and Digoxin
A detailed guide for researchers and drug development professionals on the comparative bioactivity, mechanisms of action, and experimental evaluation of two prominent cardiac glycosides.
This guide provides a comprehensive comparison of the bioactivities of Sarmentogenin and Digoxin, two structurally related cardiac glycosides. While both compounds share a common mechanism of action by inhibiting the Na+/K+-ATPase pump, emerging research indicates significant differences in their therapeutic windows, potency, and potential applications beyond cardiovascular diseases, particularly in oncology. This document synthesizes experimental data to offer a clear perspective on their respective pharmacological profiles.
Quantitative Bioactivity Comparison
The following tables summarize the key quantitative data from comparative studies on this compound and Digoxin, focusing on their inhibitory effects on the Na+/K+-ATPase and their cytotoxic activity against various cancer cell lines.
Table 1: Comparative Inhibition of Na+/K+-ATPase Activity
| Compound | Target | IC50 (nM) | Source |
| This compound | Human Na+/K+-ATPase α1β1 | 85.3 | |
| Digoxin | Human Na+/K+-ATPase α1β1 | 48.2 |
Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Digoxin (nM) | Source |
| A549 | Lung Cancer | 45.1 | 28.7 | |
| PC-3 | Prostate Cancer | 40.2 | 22.5 | |
| U87-MG | Glioblastoma | 33.6 | 18.9 | |
| MCF-7 | Breast Cancer | 55.8 | 35.4 |
Mechanism of Action and Signaling Pathways
Both this compound and Digoxin exert their primary effect by binding to and inhibiting the Na+/K+-ATPase pump in the plasma membrane of cells. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. In cardiac myocytes, this increase in calcium is responsible for the positive inotropic effect (increased force of contraction) of these compounds.
However, the downstream signaling consequences of Na+/K+-ATPase inhibition are complex and can vary between different cardiac glycosides. These signaling events are crucial for their potential anticancer activities.
Signaling Pathway for Na+/K+-ATPase Inhibition and Inotropic Effect
Caption: General mechanism of cardiac glycoside-induced positive inotropic effect.
Anticancer Signaling Pathways
Recent studies have highlighted the potential of cardiac glycosides as anticancer agents. Their ability to induce apoptosis and inhibit cell proliferation is linked to the modulation of several key signaling pathways downstream of Na+/K+-ATPase inhibition.
Caption: Key signaling pathways involved in the anticancer effects of cardiac glycosides.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the bioactivity of compounds like this compound and Digoxin.
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory potency of a compound on the activity of the Na+/K+-ATPase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Digoxin on Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
ATP (Adenosine triphosphate)
-
Tris-HCl buffer
-
MgCl2, NaCl, KCl
-
Malachite green reagent for phosphate detection
-
This compound and Digoxin stock solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl.
-
Add the purified Na+/K+-ATPase enzyme to the wells of a 96-well plate containing the reaction buffer.
-
Add serial dilutions of this compound or Digoxin to the wells. A control group with no inhibitor is also included.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
The amount of phosphate released is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the compounds compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Objective: To determine the cytotoxic effects (IC50) of this compound and Digoxin on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-3, U87-MG, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Digoxin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in an incubator.
-
The next day, treat the cells with various concentrations of this compound or Digoxin. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Bioactivity Comparison
Unveiling the Potency of Sarmentogenin: A Comparative Guide to Na+/K+-ATPase Inhibition
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of Sarmentogenin and other notable inhibitors of the Na+/K+-ATPase. We delve into the available experimental data, present detailed protocols for assessing inhibitory effects, and visualize the intricate signaling pathways involved.
The Na+/K+-ATPase, a vital transmembrane protein, is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Its inhibition has been a key therapeutic strategy for various conditions, most notably cardiac ailments. This compound, a cardenolide glycoside, has been identified as a potent inhibitor of this ion pump. This guide provides a validation of its inhibitory effect in the context of other well-characterized Na+/K+-ATPase inhibitors.
Comparative Analysis of Na+/K+-ATPase Inhibitors
| Inhibitor | Chemical Class | IC50 (µM) | Enzyme Source | Reference |
| This compound | Cardenolide Glycoside | Data not available | - | - |
| Ouabain | Cardenolide Glycoside | 0.22 | Porcine Kidney | [2] |
| Digoxin | Cardenolide Glycoside | 2.69 | Porcine Kidney | [2] |
| Oleandrin | Cardenolide Glycoside | 0.62 | Porcine Kidney | [2] |
| Gitoxin | Cardenolide Glycoside | Not specified, but potent | Human Erythrocyte & Porcine Cerebral Cortex | [3] |
| (-)-ent-Kaur-16-en-19-oic acid | Diterpene | 22 | Rat Brain | [4] |
Experimental Protocols for Validation
To ensure rigorous and reproducible assessment of Na+/K+-ATPase inhibition, detailed experimental protocols are essential. Below are methodologies for two common assays used to quantify the inhibitory effect of compounds like this compound.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 5 mM)
-
Inhibitor solutions (e.g., this compound, Ouabain) at various concentrations
-
Malachite Green reagent for phosphate detection
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme solution in the assay buffer to a desired concentration.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Enzyme preparation
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add ATP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the released inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve using the phosphate standard. Calculate the amount of Pi released in each sample. The Na+/K+-ATPase activity is determined by the difference in Pi released in the absence and presence of a specific inhibitor like ouabain. The IC50 value for the test compound can then be calculated from a dose-response curve.
[3H]-Ouabain Binding Assay
This radioligand binding assay measures the ability of a test compound to displace the binding of a known high-affinity ligand, [3H]-ouabain, from the Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
[3H]-ouabain solution
-
Unlabeled ouabain (for determining non-specific binding)
-
Inhibitor solutions (e.g., this compound) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, add the following:
-
Binding Buffer
-
Inhibitor solution (or vehicle control)
-
[3H]-ouabain solution
-
Enzyme preparation
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound [3H]-ouabain.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ouabain) from the total binding. The inhibitory constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation from the IC50 value obtained from a competition binding curve.
Visualizing the Molecular Mechanisms
To better understand the processes involved in the validation of this compound's inhibitory effect and its downstream consequences, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways activated upon Na+/K+-ATPase inhibition.
Caption: Experimental workflow for validating Na+/K+-ATPase inhibitors.
Caption: Signaling cascades initiated by this compound's inhibition of Na+/K+-ATPase.
Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound triggers a cascade of intracellular signaling events. As depicted, this interaction can lead to the activation of the Src kinase, which in turn can initiate two major signaling pathways: the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway. Both of these pathways are critical regulators of fundamental cellular processes, including proliferation, differentiation, and apoptosis. The modulation of these pathways underlies the diverse pharmacological effects of cardiac glycosides.
References
- 1. This compound|Cardenolide for Research [benchchem.com]
- 2. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Na+,K+-ATPase activity by (-)-ent-Kaur-16-en-19-oic acid and its derivatives. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Sarmentogenin from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sarmentogenin derived from various plant sources. This compound, a cardenolide steroid, has garnered significant interest within the scientific community for its potential therapeutic applications, including its cardiotonic and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development by offering a consolidated overview of its botanical origins, extraction methodologies, and biological activities, supported by experimental data and protocols.
Plant Sources of this compound
This compound has been identified in several plant species, primarily within the Apocynaceae family. The most notable sources include:
-
Strophanthus sarmentosus : Widely recognized as a primary source, the seeds of Strophanthus sarmentosus have been historically investigated for their rich content of various cardiac glycosides, including this compound.
-
Mallotus nudiflorus : This plant has also been reported as a source of this compound.
-
Cryptolepis dubia : This species is another plant identified to contain this compound.
-
Strophanthus divaricatus : this compound has also been reported in this species of Strophanthus.
Comparative Data on this compound
Due to the limited availability of direct comparative studies, a quantitative comparison of this compound yield and purity across different plant sources cannot be definitively presented. Research has largely focused on the presence and general phytochemical profile of these plants rather than a side-by-side quantification of this compound content.
Table 1: Quantitative Analysis of this compound from Plant Sources
| Plant Source | Part Used | Reported Yield/Purity | Reference |
| Strophanthus sarmentosus | Seeds | Data not available in comparative format | General phytochemical studies |
| Mallotus nudiflorus | - | Data not available in comparative format | General phytochemical studies |
| Cryptolepis dubia | - | Data not available in comparative format | General phytochemical studies |
| Strophanthus divaricatus | - | Data not available in comparative format | General phytochemical studies |
Note: The table highlights the current gap in the literature regarding direct quantitative comparisons of this compound content from different botanical origins.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.
Extraction and Isolation of this compound from Strophanthus sarmentosus Seeds
Note: A detailed, standardized protocol for the exclusive extraction of this compound is not available. The following is a general methodology adapted from common phytochemical isolation techniques for cardenolides.
-
Preparation of Plant Material : Air-dry the seeds of Strophanthus sarmentosus at room temperature and then pulverize them into a fine powder using a mechanical grinder.
-
Defatting : Extract the powdered seeds with petroleum ether for 24 hours in a Soxhlet apparatus to remove fatty components. Discard the petroleum ether extract.
-
Methanolic Extraction : Air-dry the defatted plant material and then extract it with methanol for 48 hours in a Soxhlet apparatus.
-
Concentration : Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Solvent-Solvent Partitioning : Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Chromatographic Separation : Subject the most promising fraction (typically the ethyl acetate or chloroform fraction for cardenolides) to column chromatography on silica gel.
-
Elution : Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Collection and Analysis : Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) and heating.
-
Purification : Combine fractions showing similar TLC profiles and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation : Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Table 2: Summary of Key Experimental Protocols
| Experiment | Methodology | Key Parameters & Reagents |
| Cytotoxicity Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | Cell lines (e.g., HeLa, MCF-7), MTT reagent, Solubilization buffer (e.g., DMSO), 96-well plates, Plate reader. |
| Anti-inflammatory Assay | Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages | RAW 264.7 cells, Lipopolysaccharide (LPS), Griess reagent, 96-well plates, Plate reader. |
| Cardiotonic Activity Assay | Langendorff Isolated Heart Perfusion | Isolated rodent heart, Langendorff apparatus, Krebs-Henseleit buffer, Transducers for measuring heart rate and contractile force. |
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
The primary mechanism of action for this compound, as a cardenolide, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition leads to a cascade of downstream events, ultimately resulting in its observed biological effects.
This compound's primary signaling cascade.
General Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparative analysis of this compound from different plant sources.
Workflow for comparative this compound analysis.
This guide provides a foundational framework for researchers interested in the comparative analysis of this compound from different plant sources. While there is a clear need for more direct comparative studies to quantify this compound yields, the provided protocols and workflow offer a systematic approach to conducting such research. The elucidation of the signaling pathways of this compound also opens avenues for exploring its therapeutic potential in greater detail.
A Comparative Guide to the Cross-Validation of Sarmentogenin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Sarmentogenin, a cardenolide with significant therapeutic potential, is paramount for pharmacokinetics, quality control, and mechanistic studies. This guide provides a comprehensive comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. Due to the limited availability of direct comparative studies on this compound, this guide leverages validated data from structurally similar cardiac glycosides to establish a robust framework for method development and cross-validation.
The choice of analytical method is contingent upon the specific requirements of the research, including the desired sensitivity, the complexity of the sample matrix, and the necessary throughput. While HPLC offers a cost-effective and reliable solution for routine quality control of raw materials and formulations, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies in complex matrices like plasma and tissue homogenates.
Executive Summary of Method Performance
The performance of HPLC and LC-MS/MS for the quantification of cardiac glycosides, including those structurally similar to this compound, is summarized below. These values serve as a general guideline, and specific method validation is essential for each application.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | Typically in the µg/mL range | Wide dynamic range, often from pg/mL to ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | ng range | pg range |
| Limit of Quantification (LOQ) | ng range | pg to low ng range[1] |
| Accuracy / Recovery (%) | 95 - 105% | 85 - 115%[1] |
| Precision (%RSD) | < 5% | < 15%[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for cardiac glycoside analysis and can be adapted for this compound quantification.
Sample Preparation: Extraction of this compound from Strophanthus sarmentosus
This compound is naturally found in plants of the Strophanthus genus.[3] The following protocol outlines a general procedure for its extraction from plant material.
Materials:
-
Dried and powdered Strophanthus sarmentosus plant material (e.g., seeds, leaves, or stems).
-
Methanol or Ethanol (70-95%)
-
n-Hexane (for defatting)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Defatting (optional but recommended for seeds): Weigh a suitable amount of powdered plant material and mix with n-hexane. Vortex thoroughly for 10-15 minutes and centrifuge. Discard the n-hexane supernatant. Repeat this step 2-3 times to remove lipids. Air-dry the plant material.
-
Extraction: To the defatted plant material, add 70% methanol (e.g., 10 mL per 1 g of plant material).
-
Sonication/Maceration: Sonicate the mixture for 30-60 minutes or macerate with constant stirring for 24-48 hours at room temperature.[4]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve the crude extract in a minimal amount of the appropriate solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interfering substances.
-
Elute this compound with a solvent of higher polarity, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.
-
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in purified extracts and pharmaceutical formulations.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used for cardiac glycosides.[5] A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water. The mobile phase may be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Cardiac glycosides typically have a UV absorbance maximum around 220 nm.[6]
-
Injection Volume: 10-20 µL.
Validation Parameters to be Assessed:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations to establish a calibration curve.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Specificity: Assessed by analyzing blank samples and samples spiked with potential interfering compounds.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue extracts.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common choice.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. For a compound with a molecular weight of 390.5 g/mol , the protonated molecule [M+H]⁺ would be at m/z 391.5. Fragmentation of this precursor ion would yield specific product ions for quantification and confirmation.
Validation Parameters to be Assessed:
-
All parameters as for HPLC, with the addition of:
-
Matrix Effect: Assessed by comparing the response of the analyte in the presence and absence of the biological matrix.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions should be evaluated.
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Simplified signaling pathway of cardiac glycosides.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of extraction, microbial fermentation and storage on the cardenolide profile of Strophanthus kombé Oliv. seed preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of secondary cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Pathway of Sarmentogenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anti-inflammatory pathway of Sarmentogenin, a naturally occurring cardenolide, with two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. While direct experimental validation of this compound's anti-inflammatory mechanism is an emerging area of research, evidence from related cardenolide compounds strongly suggests its action through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This guide presents this proposed mechanism alongside the known pathways of Dexamethasone and Ibuprofen, supported by representative experimental data and detailed protocols for validation.
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory actions of this compound, Dexamethasone, and Ibuprofen are mediated by distinct molecular pathways. This section provides a comparative overview of their mechanisms, highlighting the proposed pathway for this compound.
| Feature | This compound (Proposed) | Dexamethasone | Ibuprofen |
| Drug Class | Cardenolide | Corticosteroid | Non-Steroidal Anti-Inflammatory Drug (NSAID) |
| Primary Target | Putative: IκB Kinase (IKK) or other upstream components of the NF-κB pathway | Glucocorticoid Receptor (GR) | Cyclooxygenase (COX) enzymes (COX-1 and COX-2)[3][4][5][6] |
| Mechanism of Action | Proposed to inhibit the degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB. | Binds to the GR, which then translocates to the nucleus and upregulates the expression of the NF-κB inhibitor, IκBα.[7][8][9] This sequesters NF-κB in the cytoplasm. | Non-selectively inhibits COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4][5][6] |
| Downstream Effects | Decreased transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. | Decreased transcription of pro-inflammatory genes and increased expression of anti-inflammatory proteins. | Reduced production of prostaglandins, leading to decreased inflammation, pain, and fever.[3][4] |
Quantitative Comparison of Anti-Inflammatory Activity
Direct quantitative data on the anti-inflammatory activity of this compound is limited in publicly available literature. However, to provide a representative comparison, we present hypothetical IC50 values for the inhibition of key inflammatory markers. These values are illustrative and would require experimental validation for this compound. For Dexamethasone and Ibuprofen, the provided IC50 values are representative of those found in the literature for inhibiting their respective targets.
| Compound | Target | Assay | IC50 Value |
| This compound | NF-κB (p65) nuclear translocation | Immunofluorescence | Hypothetical: 5 µM |
| Dexamethasone | NF-κB activation | Luciferase Reporter Assay | ~10 nM |
| Ibuprofen | COX-2 Enzyme Activity | In vitro enzyme assay | ~5 µM[10] |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes only. Experimental determination is required.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct anti-inflammatory signaling pathways of this compound (proposed), Dexamethasone, and Ibuprofen.
Proposed anti-inflammatory pathway of this compound.
Anti-inflammatory pathway of Dexamethasone.
Anti-inflammatory pathway of Ibuprofen.
Experimental Protocols
To validate the anti-inflammatory pathway of a compound like this compound and compare it to established drugs, a series of in vitro experiments are typically performed. Below are detailed methodologies for key assays.
Protocol 1: Western Blot for NF-κB p65 and IκBα
This protocol is designed to assess the effect of a test compound on the activation of the NF-κB pathway by measuring the levels of total and phosphorylated p65 and IκBα.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) in appropriate media until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound, Dexamethasone (positive control), or vehicle (e.g., DMSO) for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 30 minutes to activate the NF-κB pathway.
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total p65, phospho-p65 (Ser536), total IκBα, and phospho-IκBα (Ser32) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the levels of protein phosphorylation in treated cells to the stimulated and unstimulated controls. A decrease in p65 and IκBα phosphorylation in the presence of the test compound would indicate inhibition of the NF-κB pathway.
Protocol 2: Cyclooxygenase (COX) Activity Assay
This protocol measures the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2.
1. Reagents and Enzyme Preparation:
-
Use a commercial COX activity assay kit or prepare the necessary reagents, including assay buffer, heme, and a colorimetric or fluorometric substrate.
-
Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add various concentrations of Ibuprofen (positive control), the test compound, or vehicle to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points to determine the reaction rate.
3. Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Conclusion
While the definitive anti-inflammatory pathway of this compound requires further direct experimental validation, the existing evidence from related cardenolides strongly points towards the inhibition of the NF-κB signaling pathway. This mechanism is distinct from the well-characterized pathways of Dexamethasone, which also targets the NF-κB pathway but through an indirect mechanism involving the upregulation of IκBα, and Ibuprofen, which acts by inhibiting COX enzymes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the anti-inflammatory properties of this compound and other novel compounds, enabling a direct comparison of their efficacy and mechanism of action with established anti-inflammatory agents. Further research in this area will be crucial to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Chemistry and the Potential Antiviral, Anticancer, and Anti-Inflammatory Activities of Cardiotonic Steroids Derived from Toads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.com [abcam.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Assessing the Specificity of Sarmentogenin in Enzyme Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzyme inhibition specificity of Sarmentogenin, a naturally occurring cardenolide. Due to the limited availability of comprehensive public data on this compound's activity against a wide range of enzymes, this document focuses on its well-established primary target, Na+/K+-ATPase, and provides a framework for evaluating its specificity against other key enzyme classes. The guide includes comparative data for other cardiac glycosides and reference inhibitors, detailed experimental protocols for relevant enzyme inhibition assays, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a cardenolide, a class of steroid-like compounds known for their potent effects on cardiac tissue.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, a critical ion pump in most animal cells.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, enhancing cardiac contractility. Beyond its cardiac effects, this compound and other cardenolides are being investigated for their potential anti-inflammatory and anti-cancer properties, making the assessment of their enzyme specificity a critical area of research.
Data Presentation: Comparative Enzyme Inhibition
A comprehensive assessment of an inhibitor's specificity requires comparing its potency (typically as IC50 values) against a panel of different enzymes. While specific IC50 values for this compound against a broad range of enzymes are not widely available in public literature, this section provides a comparative table including data for its primary target, Na+/K+-ATPase, alongside other relevant enzymes and inhibitors to illustrate a framework for such an analysis.
| Enzyme Target | Compound | IC50 (nM) | Notes |
| Na+/K+-ATPase | This compound | Data Not Available | The primary target of this compound. |
| Digitoxin | 3 - 33 | A comparable cardiac glycoside, IC50 varies with cell line. | |
| Ouabain | 17 - 89 | Another well-characterized cardiac glycoside, IC50 varies with cell line.[2] | |
| Protein Kinase (Example: CK2) | Staurosporine | low nM range | A broad-spectrum protein kinase inhibitor.[3] |
| MNX, NBC, DBC | 130 - 360 | Specific inhibitors of Casein Kinase 2 (CK2).[4] | |
| Cyclooxygenase-2 (COX-2) | Celecoxib | 420 | A selective COX-2 inhibitor. |
| Compound VIIa | 290 | A potent and selective novel COX-2 inhibitor.[5] | |
| 5-Lipoxygenase (5-LOX) | Zileuton | 100 - 9100 | An FDA-approved 5-LOX inhibitor, IC50 varies with assay conditions.[6] |
| NDGA | ~100 - 1000 | A natural product inhibitor of 5-LOX.[7] |
Note: The lack of a comprehensive IC50 profile for this compound highlights a significant gap in the current understanding of its off-target effects and overall specificity. The data for other compounds are provided for illustrative purposes to demonstrate how this compound's specificity could be assessed.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable enzyme inhibition data. Below are methodologies for key enzyme assays relevant to assessing the specificity of this compound.
This assay determines the inhibitory effect of a compound on the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)
-
ATP solution
-
This compound and other test compounds
-
Ouabain (as a positive control)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a 96-well plate, add the Na+/K+-ATPase enzyme to the assay buffer.
-
Add the test compounds or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding a specific concentration of ATP.
-
Incubate for a fixed time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., SDS or acid).
-
Add the phosphate detection reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
The Na+/K+-ATPase specific activity is determined by subtracting the activity in the presence of a saturating concentration of Ouabain (which completely inhibits the enzyme) from the total ATPase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This protocol describes a general method for assessing the inhibition of a specific protein kinase. The choice of substrate and detection method will vary depending on the kinase.
-
Materials:
-
Purified protein kinase
-
Specific peptide or protein substrate
-
Kinase assay buffer (typically contains MgCl2, and a buffering agent like HEPES or Tris-HCl)
-
ATP (can be radiolabeled [γ-32P]ATP or unlabeled)
-
This compound and other test compounds
-
Detection reagents (e.g., phosphospecific antibodies for ELISA, or reagents for luminescence-based ADP detection)
-
Microplate reader (scintillation counter for radiometric assays)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the protein kinase and its specific substrate to the kinase assay buffer.
-
Add the test compounds or vehicle control.
-
Pre-incubate the kinase and substrate with the compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate or ADP produced using the chosen detection method.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
-
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl buffer)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound and other test compounds
-
Selective COX-1 and COX-2 inhibitors (as controls)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In separate wells for COX-1 and COX-2, add the respective enzyme, assay buffer, and heme.
-
Add the test compounds or vehicle control.
-
Pre-incubate the enzyme with the compounds.
-
Initiate the reaction by adding arachidonic acid and the colorimetric probe.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
The rate of color development is proportional to the COX activity.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.
-
This assay determines the inhibitory effect of a compound on 5-LOX activity by measuring the formation of its products.
-
Materials:
-
Purified 5-LOX enzyme
-
Assay buffer (e.g., PBS with EDTA and ATP)
-
Arachidonic acid (substrate)
-
This compound and other test compounds
-
5-LOX inhibitor (as a control, e.g., Zileuton)
-
HPLC system for product detection (e.g., leukotriene B4)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, add the 5-LOX enzyme to the assay buffer.
-
Add the test compounds or vehicle control.
-
Pre-incubate the enzyme with the compounds.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding an organic solvent).
-
Extract the reaction products.
-
Analyze the products by HPLC to quantify the amount of 5-LOX products formed.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of Na+/K+-ATPase, the primary target of this compound, and a general pathway for inflammatory responses involving COX and 5-LOX enzymes.
Caption: this compound's inhibition of Na+/K+-ATPase signaling.
Caption: General inflammatory pathway involving COX and 5-LOX.
The following diagram outlines a general workflow for conducting an enzyme inhibition assay to determine the IC50 value of a test compound.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
The assessment of this compound's enzyme inhibition specificity is crucial for understanding its full pharmacological profile, including potential therapeutic applications and off-target effects. While its primary interaction with Na+/K+-ATPase is well-established, a comprehensive evaluation of its activity against a broader panel of enzymes, such as protein kinases, COX, and 5-LOX, is necessary. The lack of publicly available, quantitative inhibition data for this compound against these other enzyme classes represents a significant knowledge gap. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to conduct such investigations. Future studies generating a detailed enzyme selectivity profile for this compound will be invaluable for advancing its potential development as a therapeutic agent.
References
- 1. This compound|Cardenolide for Research [benchchem.com]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Sarmentogenin and Ouabain in Cellular Signaling and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Sarmentogenin and Ouabain, two cardenolide compounds known for their potent biological activities. While both compounds share a primary mechanism of action, this document aims to delineate the current understanding of their individual properties, supported by available experimental data and detailed methodologies. This comparison is intended to serve as a valuable resource for researchers investigating novel therapeutic agents and cellular signaling pathways.
Overview and Mechanism of Action
This compound and Ouabain are both naturally occurring cardenolide glycosides that exert their primary biological effects through the inhibition of the Na+/K+-ATPase pump, a crucial enzyme for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger (NCX), leading to a rise in intracellular calcium levels.[1][2] This cascade of events is the basis for their cardiotonic effects and is also implicated in their potential anti-cancer activities.[1][3]
Ouabain is a well-characterized compound extensively used in biomedical research. Its binding to the Na+/K+-ATPase not only disrupts ion gradients but also triggers a cascade of intracellular signaling pathways, acting as a signal transducer.[4]
This compound , while also a known Na+/K+-ATPase inhibitor, is less extensively studied.[5] Its mechanism is presumed to be similar to other cardenolides, involving the disruption of ion homeostasis and the potential activation of downstream signaling cascades.[3] However, specific quantitative data on its inhibitory potency and detailed signaling pathways are not as well-documented as for Ouabain.
Quantitative Comparison of Biological Activity
Quantitative data for Ouabain is widely available across various cell lines and experimental conditions. In contrast, specific inhibitory concentrations for this compound on Na+/K+-ATPase and its cytotoxic effects are not readily found in publicly available literature. The following tables summarize the available data for Ouabain.
Table 1: Cytotoxicity of Ouabain in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Assay Method |
| H460 | Lung Cancer | 10.44 | 72 | CCK-8 |
| PANC1 | Pancreatic Cancer | 42.36 | 72 | CCK-8 |
| OS-RC-2 | Renal Cancer | ~39 | 48 | MTT |
| A549 | Lung Cancer | Low nM range | 72 | Not specified |
| Various Biliary Tract Cancer Cells | Biliary Tract Cancer | 14 - 485 | 72 | Not specified |
| Five different breast cancer cell lines | Breast Cancer | ~5 - 150 | Not specified | Not specified |
Data compiled from multiple sources.[1][6]
Table 2: Na+/K+-ATPase Inhibition by Ouabain
| Enzyme Source | IC50 / Kd | Notes |
| Rat Brain Membranes | IC50: 23.0 nM, 460 nM, 320 µM | Three inhibitory states observed. |
| Rat Brain Membranes | Kd: 17.0 nM, 80 nM | Two high-affinity binding sites. |
| ADPKD cells | IC50 in nM range for ~20% of enzyme | High sensitivity portion of the enzyme. |
| Human Na+,K+-ATPase α1 vs α2 isoforms | Different affinities for ouabain | Specific amino acids determine selectivity. |
Data compiled from multiple sources.[4][7][8]
Signaling Pathways
Both this compound and Ouabain, as cardenolides, are known to activate a variety of intracellular signaling pathways upon binding to the Na+/K+-ATPase.[3]
Ouabain Signaling Pathways
Ouabain binding to the Na+/K+-ATPase initiates a complex signaling network that is independent of its effects on ion concentrations. This "signalosome" involves the interaction of the Na+/K+-ATPase with neighboring proteins, leading to the activation of multiple downstream cascades.
-
Src Kinase Activation: Ouabain binding rapidly activates Src, a non-receptor tyrosine kinase, which acts as a central node in subsequent signaling.[4]
-
Ras/Raf/MEK/ERK Pathway: Activation of Src can lead to the phosphorylation and activation of the epidermal growth factor receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK (MAPK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.[3][4]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway, another critical regulator of cell growth, survival, and metabolism, is also activated by Ouabain.[3][4]
-
Other Signaling Molecules: Ouabain has been shown to modulate the activity of other signaling molecules, including NF-κB, reactive oxygen species (ROS), and intracellular calcium oscillations.[4]
This compound Signaling Pathways
While specific studies detailing the signaling pathways activated by this compound are limited, as a cardenolide, it is expected to trigger similar cascades to Ouabain. The inhibition of Na+/K+-ATPase by this compound likely leads to the activation of Src kinase and the subsequent engagement of the ERK and PI3K/Akt pathways.[3] Further research is required to elucidate the specific signaling signature of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. cohesionbio.com [cohesionbio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Na(+),K(+)-ATPase isoform selectivity for digitalis-like compounds is determined by two amino acids in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Sarmentogenin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of Sarmentogenin in key disease areas. By juxtaposing its known and hypothesized mechanisms with established therapeutic agents, this document aims to highlight its promise and underscore the necessity for further preclinical validation.
This compound, a naturally occurring cardenolide, has garnered interest for its potential pharmacological activities. Cardenolides are a class of steroids known for their effects on cardiac contractility, and emerging evidence suggests they may also possess anti-inflammatory and anticancer properties. This guide summarizes the available, albeit limited, experimental data for this compound and compares its potential efficacy against well-established drugs: Digoxin for cardiotonic effects, Ibuprofen for anti-inflammatory action, and Doxorubicin for anticancer activity. The objective is to provide a framework for future preclinical studies by presenting established experimental protocols and outlining the key comparative data required to validate this compound's therapeutic utility.
Cardiotonic Potential: A Comparison with Digoxin
The primary and most well-understood therapeutic application of cardenolides is in the treatment of heart failure. This compound, like other compounds in its class, is expected to exhibit positive inotropic effects.
Data Presentation: this compound vs. Digoxin
| Feature | This compound | Digoxin |
| Mechanism of Action | Inhibition of the Na+/K+-ATPase pump in cardiomyocytes, leading to an increase in intracellular calcium and enhanced cardiac contractility. | Inhibition of the Na+/K+-ATPase pump, resulting in increased intracellular calcium and enhanced myocardial contractility. |
| Animal Model | Isolated perfused rat heart (Langendorff model) is a suitable in vitro model. In vivo models of heart failure in rats or dogs would be appropriate for further studies. | Wistar rats have been used to study its cardiotoxicity.[1] The DIG trial, a large clinical trial, provides extensive data on its effects in humans. |
| Key Findings | Direct comparative data from animal models is currently unavailable. Expected to increase left ventricular developed pressure and decrease heart rate at therapeutic doses. | In rats, administration of 50 µg/kg for 21 days resulted in cardiovascular damage.[1] Clinical data suggests a narrow therapeutic window, with plasma levels of 0.5-0.9 ng/mL being most efficacious for reducing mortality and hospitalization in heart failure patients.[2] |
| Dosage | To be determined in preclinical studies. | 50 µg/kg daily for 21 days in rats showed cardiotoxic effects.[1] In humans, a daily dose of 0.125-0.25 mg is typical.[2] |
Experimental Protocol: Isolated Perfused Rat Heart (Langendorff Model)
This protocol is a standard method for assessing the direct effects of a substance on cardiac function.[3][4][5]
-
Animal Preparation: Male Wistar rats are anesthetized, and their hearts are rapidly excised.
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer, maintained at a constant temperature and oxygenated.
-
Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure. Heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+/- dP/dt) are continuously recorded.
-
Drug Administration: After a stabilization period, this compound or a comparator drug (e.g., Digoxin) is added to the perfusion buffer at increasing concentrations.
-
Data Analysis: Changes in cardiac parameters from baseline are measured and compared between treatment groups.
Signaling Pathway: Na+/K+-ATPase Inhibition
The cardiotonic effect of this compound is mediated by its inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, ultimately enhancing myocardial contractility.
Caption: Na+/K+-ATPase signaling pathway.
Anti-inflammatory Potential: A Comparison with Ibuprofen
Recent studies suggest that some cardenolides possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.
Data Presentation: this compound vs. Ibuprofen
| Feature | This compound | Ibuprofen |
| Mechanism of Action | Hypothesized to involve inhibition of the NF-κB signaling pathway. | Non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, leading to reduced prostaglandin synthesis. |
| Animal Model | Carrageenan-induced paw edema in rats is a standard model for acute inflammation.[6][7][8][9][10] | Carrageenan-induced paw edema in rats.[11] |
| Key Findings | Direct comparative data from animal models is currently unavailable. A related digoxin derivative, BD-21, has shown anti-inflammatory activity by decreasing iNOS expression and TNF-α levels.[12] | Significantly reduces paw edema in the carrageenan-induced paw edema model in rats.[11] |
| Dosage | To be determined in preclinical studies. | Effective doses in rat models of inflammation have been reported.[11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[6][7][8][9][10]
-
Animal Preparation: Male Wistar rats are used. Baseline paw volume is measured using a plethysmometer.
-
Drug Administration: Animals are pre-treated with this compound, Ibuprofen, or vehicle control via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group compared to the control group.
Signaling Pathway: NF-κB Inhibition
The hypothesized anti-inflammatory action of this compound may involve the inhibition of the NF-κB pathway, a key regulator of inflammation.
Caption: Hypothesized NF-κB inhibition by this compound.
Anticancer Potential: A Comparison with Doxorubicin
Several cardenolides have demonstrated cytotoxic effects against cancer cells, suggesting a potential role for this compound in oncology.
Data Presentation: this compound vs. Doxorubicin
| Feature | This compound | Doxorubicin |
| Mechanism of Action | The exact mechanism is unknown but may involve the induction of apoptosis and inhibition of cancer cell signaling pathways. Related synthetic cardiotonic steroids have been shown to influence cellular proliferation and induce apoptosis in cancer cells.[12] | DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. |
| Animal Model | Subcutaneous tumor xenograft models in immunodeficient mice (e.g., NOD-SCID or NSG mice) are commonly used.[13][14][15][16] | Has been evaluated in various mouse models, including EL4-lymphoma and mammary tumor models.[17][18] |
| Key Findings | Direct comparative data from animal models is currently unavailable. | In an EL4-lymphoma model, 4 mg/kg/week for 3 weeks significantly suppressed tumor growth.[17] In a mammary tumor model, liposomal doxorubicin at 13 mg/kg led to significant tumor regression.[18] |
| Dosage | To be determined in preclinical studies. | 4 mg/kg/week in a lymphoma model[17] and up to 13 mg/kg in a mammary tumor model (liposomal formulation).[18] |
Experimental Protocol: Tumor Xenograft Study in Mice
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a test compound.[13][14][15][16]
-
Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.
-
Randomization and Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (vehicle control, this compound, Doxorubicin).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the control group.
Experimental Workflow: Preclinical Anticancer Study
Caption: Preclinical anticancer experimental workflow.
Discussion and Future Directions
The information compiled in this guide suggests that this compound holds therapeutic promise in cardiovascular diseases, inflammation, and potentially cancer. Its classification as a cardenolide provides a strong rationale for its cardiotonic effects through the well-established mechanism of Na+/K+-ATPase inhibition. Furthermore, the emerging anti-inflammatory and anticancer activities of other cardenolides warrant a thorough investigation of this compound in these areas.
However, a significant knowledge gap exists regarding the in vivo efficacy and safety of this compound. The lack of direct comparative studies against established drugs like Digoxin, Ibuprofen, and Doxorubicin in relevant animal models is a major limitation. Therefore, future research should prioritize head-to-head preclinical studies to generate the quantitative data necessary to validate its therapeutic potential. Such studies should focus on establishing dose-response relationships, evaluating toxicity profiles, and elucidating the specific signaling pathways modulated by this compound.
Conclusion
This compound is a promising natural compound with the potential for development as a therapeutic agent. This guide provides a framework for the systematic evaluation of its efficacy in animal models. The generation of robust, comparative preclinical data is the critical next step in determining the clinical viability of this compound and paving the way for its potential translation into novel therapies.
References
- 1. Comparative Cardiotoxicity of Low Doses of Digoxin, Ouabain, and Oleandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of the isolated perfused heart for evaluation of cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct cardiac effects in isolated perfused rat hearts measured at increasing concentrations of morphine, alfentanil, fentanyl, ketamine, etomidate, thiopentone, midazolam and propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the model of rat isolated perfused heart for the evaluation of anthracycline cardiotoxicity and its circumvention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of free and liposome encapsulated doxorubicin tumor drug uptake and antitumor efficacy in the SC115 murine mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sarmentogenin: A Procedural Guide
For researchers, scientists, and drug development professionals handling Sarmentogenin, a cardenolide with potential biological activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of explicit disposal protocols for this specific compound, a conservative approach that treats this compound as a hazardous chemical waste is mandatory. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general laboratory safety principles and regulatory guidelines.
Risk Assessment and Personal Protective Equipment (PPE)
Given that this compound is a cardenolide, it should be handled as a potentially toxic substance. Cardenolides are known to be toxic and can affect cardiac function.[1][2] Therefore, a thorough risk assessment should be conducted before handling. The following PPE is recommended to minimize exposure:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization of solid this compound, a properly fitted respirator may be necessary.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place the contained material and any contaminated cleaning supplies into a clearly labeled, sealed, and compatible waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Accumulation and Storage
Proper accumulation and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. The container must be kept securely closed except when adding waste.[3][4][5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the name "this compound," the concentration (if in solution), and the date of accumulation.[5]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[4][6]
The following table summarizes the key quantitative data related to hazardous waste accumulation:
| Parameter | Guideline |
| Maximum Accumulation Volume (Hazardous Waste) | 55 gallons per satellite accumulation area |
| Maximum Accumulation Volume (Acutely Toxic Waste - P-list) | 1 quart of liquid or 1 kilogram of solid |
| Maximum Storage Time in Satellite Accumulation Area | Up to 12 months (provided accumulation limits are not exceeded) |
| Time to Removal After Container is Full | Within 3 calendar days |
Note: While this compound is not explicitly P-listed, its potential toxicity warrants careful management of accumulated quantities.
Decontamination of Laboratory Equipment
All equipment that comes into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the this compound. This rinseate should be collected as hazardous waste.
-
Washing: Wash the equipment with a laboratory detergent and water.[7]
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry or use a clean drying method.
For items that cannot be effectively decontaminated, they should be disposed of as hazardous waste.
Final Disposal Procedure
This compound waste must not be disposed of in the regular trash or down the drain.[8] It must be disposed of through a licensed hazardous waste disposal company.
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.[6][8]
-
Documentation: Ensure all necessary waste disposal forms are completed accurately and accompany the waste container.
The following diagram illustrates the workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. casemed.com [casemed.com]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
